6-Chloro-3-nitroimidazo[1,2-b]pyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-nitroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEZMDPWGDWYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441394 | |
| Record name | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18087-76-8 | |
| Record name | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18087-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry. The document outlines the prevalent synthetic pathway, provides detailed experimental protocols, and presents quantitative data in a structured format.
Introduction
This compound is a substituted imidazo[1,2-b]pyridazine. The imidazo[1,2-b]pyridazine scaffold is a recurring motif in a variety of biologically active molecules, including kinase inhibitors with applications in oncology. The presence of a chlorine atom provides a reactive site for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules. The nitro group also influences the molecule's electronic properties and can be a handle for further functionalization.
Synthetic Pathway
The most common and well-documented synthetic route to this compound is a three-step process commencing from 3,6-dichloropyridazine. The pathway involves an initial amination, followed by a cyclization to form the imidazo[1,2-b]pyridazine core, and a final nitration step.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with each step of the synthesis.
Table 1: Reaction Yields and Physical Properties of Intermediates and Final Product
| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 6-Chloropyridazin-3-amine | 1 | C₄H₄ClN₃ | 129.55 | 80.8 | 111-112 |
| 6-Chloroimidazo[1,2-b]pyridazine | 2 | C₆H₄ClN₃ | 153.57 | 70.0 | 114-116 |
| This compound | 3 | C₆H₃ClN₄O₂ | 198.57 | 77.3 | 143-146[1] |
Table 2: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13C NMR (100 MHz, DMSO-d₆) δ (ppm) | ESI-MS (m/z) |
| 6-Chloropyridazin-3-amine | 7.32 (d, J=12.4 Hz, 1H), 6.80 (d, J=12.4 Hz, 1H), 6.60 (br. s, 2H) | 160.7, 145.4, 129.4, 118 (in CDCl₃) | 130.0 (M+1) |
| 6-Chloroimidazo[1,2-b]pyridazine | 8.61 (d, J=4.0 Hz, 1H), 8.46 (d, J=12.0 Hz, 1H), 8.22 (d, J=4.0 Hz, 1H), 7.76 (d, J=12.0 Hz, 1H) | 149.3, 136.1, 128.7, 126.1, 124.0, 118.8 | 154.2 (M+1) |
| This compound | 8.84 (s, 1H), 8.52 (d, J=9.6 Hz, 1H), 7.82 (d, J=9.6 Hz, 1H) | 149.6, 140.5, 137.4, 134.6, 129.6, 125.0 | 199.1 (M+1) |
Experimental Protocols
The detailed experimental procedures for the synthesis of this compound are provided below.
Step 1: Synthesis of 6-Chloropyridazin-3-amine
Reaction:
Caption: Amination of 3,6-Dichloropyridazine.
Procedure:
-
To 3,6-dichloropyridazine (10 g, 75.52 mmol), add aqueous concentrated ammonium hydroxide (100 mL) in a stainless-steel bomb vessel.
-
Heat the mixture at 110°C for 12 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0°C.
-
Filter the contents and wash the resulting solid with water (2 x 15 mL) to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.[1]
Step 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
Reaction:
Caption: Cyclization to form the imidazo[1,2-b]pyridazine core.
Procedure:
-
A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.[1]
-
Distill off the water to obtain a brown-yellow solid.
-
Stir the crude compound with 100 mL of ethanol and filter at the pump to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.[1]
Step 3: Synthesis of this compound
Reaction:
Caption: Nitration of 6-Chloroimidazo[1,2-b]pyridazine.
Procedure:
-
To a stirred solution of 6-chloroimidazo[1,2-b]pyridazine (5g, 33.55 mmol) in concentrated sulfuric acid (7.1 mL, 130.7 mmol), add fuming nitric acid (4.1 mL, 98.0 mmol) over a period of time.[1]
-
Heat the reaction mixture at 60°C for 1 hour.[1]
-
Pour the reaction mixture into ice, filter the precipitated solids, and wash with water.
-
Dry the solid to obtain the product.
-
Further basify the residual mother liquor with NaOH solution to pH 14 to precipitate more product, which is collected to obtain this compound as an off-white solid.[1]
Biological Context and Signaling Pathways
While a specific signaling pathway for this compound is not extensively documented in the reviewed literature, the broader class of imidazo[1,2-b]pyridazines has been investigated for various therapeutic applications. Notably, derivatives of this scaffold have been explored as inhibitors of various kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and differentiation.
For instance, the well-known kinase inhibitor Ponatinib, used in the treatment of chronic myeloid leukemia, features an imidazo[1,2-b]pyridazine core. Kinase inhibitors typically function by blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. Its structural similarity to other kinase inhibitors suggests that it could potentially interact with various cellular signaling pathways, a hypothesis that warrants investigation in drug discovery programs.
References
An In-depth Technical Guide on the Chemical Properties of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a key component in the development of various therapeutic agents, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential mechanisms of action, presenting data in a structured format to aid researchers and drug development professionals.
Chemical and Physical Properties
This compound is a solid, appearing as a powder.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 18087-76-8 | [1][2] |
| Molecular Formula | C₆H₃ClN₄O₂ | [1][2] |
| Molecular Weight | 198.57 g/mol | [1][2] |
| Melting Point | 142-145 °C | [1] |
| Appearance | Powder | [1] |
| InChI | 1S/C6H3ClN4O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H | [1] |
| SMILES | [O-]--INVALID-LINK--c1cnc2ccc(Cl)nn12 | [1] |
Synthesis
The synthesis of this compound is typically achieved through a multi-step process. A common route involves the cyclocondensation of a substituted pyridazine followed by nitration.
Experimental Protocol: Synthesis of 6-chloroimidazo[1,2-b]pyridazine (Intermediate 3)
A mixture of 6-chloropyridazin-3-amine (2) (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.[3] Water is then distilled off to yield a brown-yellow solid.[3] The crude product is stirred with 100 mL of ethanol and filtered to afford 6-chloroimidazo[1,2-b]pyridazine (3) as a brown solid.[3]
Experimental Protocol: Synthesis of this compound (4)
To a stirred solution of 6-chloroimidazo[1,2-b]pyridazine (3) (5g, 33.55 mmol) in concentrated sulfuric acid (7.1 mL, 130.7 mmol), fuming nitric acid (4.1 mL, 98.0 mmol) is added dropwise.[3] The reaction mixture is stirred, and upon completion, the product is isolated to yield this compound (4).[3]
A similar nitration step is described for a related compound, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, where the reaction is cooled in an ice-water bath and stirred for 3 hours at room temperature before being poured into an ice-water mixture to precipitate the product.[4]
Caption: General synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic Data for 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine: [4]
| Data Type | Values |
| ¹H NMR (250 MHz, CDCl₃) δ | 8.10 (d, J = 9.6 Hz, 1H), 7.48 (d, J = 9.5 Hz, 1H), 5.11 (s, 2H) |
| ¹³C NMR (63 MHz, CDCl₃) δ | 150.3, 145.1, 137.3, 127.8, 124.5, 38.3 |
| Melting Point | 196 °C |
Reactivity and Biological Activity
This compound serves as a versatile intermediate for the synthesis of a variety of derivatives with potential therapeutic applications. The chloro and nitro groups are key functionalities that can be targeted for further chemical modifications.
The broader class of 3-nitroimidazo[1,2-b]pyridazines has been investigated for its antiparasitic properties, showing sub-nanomolar activity against Giardia lamblia.[5][6] The presence of the nitro group is considered crucial for this activity.[5][6] Furthermore, derivatives of this scaffold have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting significant inhibitory effects.[3]
Mechanism of Action
The precise signaling pathway for this compound has not been explicitly detailed. However, the mechanism of action for the broader class of nitroimidazoles is generally understood to involve the reduction of the nitro group within the target organism. This reduction generates reactive nitroso and hydroxylamine intermediates that can induce cellular damage, primarily through DNA strand breakage.[]
References
- 1. 6-Chloro-3-nitro-imidazo 1,2-b pyridazine = 98.0 18087-76-8 [sigmaaldrich.com]
- 2. 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine | C6H3ClN4O2 | CID 10535981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate and a pharmacologically active scaffold, it has demonstrated potential in the development of novel therapeutic agents, particularly in the fields of oncology and parasitology. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Detailed experimental protocols and visualizations are included to support further research and development efforts.
Molecular Structure and Properties
This compound possesses a fused bicyclic system consisting of an imidazole ring fused to a pyridazine ring. The structure is further characterized by a chlorine substituent at position 6 and a nitro group at position 3, which are critical for its chemical reactivity and biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₃ClN₄O₂ | [1][2][3] |
| Molecular Weight | 198.57 g/mol | [1][2][3] |
| CAS Number | 18087-76-8 | [1][2][3] |
| Melting Point | 142-145 °C | [1][2] |
| Appearance | Powder | [1][2] |
| SMILES | [O-]--INVALID-LINK--c1cnc2ccc(Cl)nn12 | [1][2] |
| InChI | 1S/C6H3ClN4O2/c7-4-1-2-5-8-3-6(11(12)13)10(5)9-4/h1-3H | [1][2] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below.
Note: An experimental crystal structure with definitive bond lengths and angles for this compound was not identified in the performed literature search.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, DMSO-d₆): [4]
-
δ 8.84 (s, 1H)
-
δ 8.52 (d, J=9.6 Hz, 1H)
-
δ 7.82 (d, J=9.6 Hz, 1H)
¹³C NMR (100 MHz, DMSO-d₆): [4]
-
δ 149.6
-
δ 140.5
-
δ 137.4
-
δ 134.6
-
δ 129.6
-
δ 125.0
Note: Specific experimental Infrared (IR) and Mass Spectrometry (MS) data for this compound were not available in the searched literature. The data presented is often for its derivatives.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 6-chloropyridazin-3-amine.[4]
Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine [4]
-
Reactants: 6-chloropyridazin-3-amine and chloroacetaldehyde (50% aqueous solution).
-
Procedure:
-
A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.
-
Water is distilled off to yield a solid.
-
The crude product is stirred with 100 mL of ethanol and filtered to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
-
-
Yield: 70.0%
Step 2: Nitration to this compound [4]
-
Reactants: 6-chloroimidazo[1,2-b]pyridazine, concentrated sulfuric acid, and fuming nitric acid.
-
Procedure:
-
To a stirred solution of 6-chloroimidazo[1,2-b]pyridazine (5g, 33.55 mmol) in concentrated sulfuric acid (7.1 mL, 130.7 mmol), fuming nitric acid (4.1 mL, 98.0 mmol) is added over a period of 15 minutes at 10°C.
-
The reaction is continued for 3 hours at room temperature.
-
The reaction mixture is then heated at 60°C for 1 hour.
-
The mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the final product.
-
-
Yield: 77.3%
The overall synthesis workflow is illustrated in the following diagram.
Biological Activity and Potential Mechanism of Action
The 3-nitroimidazo[1,2-b]pyridazine scaffold has shown significant promise as an antiparasitic agent.[5][6] Studies on various derivatives have demonstrated activity against parasites such as Giardia lamblia, Trypanosoma brucei, and Leishmania infantum.[5][6] The presence of the nitro group is believed to be essential for this biological activity.[6]
The proposed mechanism of action for nitro-substituted imidazoles involves the generation of nitrosative stress within the target organism.[5] This process is initiated by the reduction of the nitro group, leading to the formation of reactive nitrogen species that can damage cellular components and disrupt essential metabolic pathways.
Furthermore, derivatives of the imidazo[1,2-b]pyridazine core have been investigated for their anticancer properties, with some compounds showing cytotoxic effects against various cancer cell lines.[7] The precise signaling pathways involved are still under investigation but may involve the induction of apoptosis through pathways modulated by reactive oxygen and nitrogen species.
Conclusion
This compound is a versatile heterocyclic compound with significant potential for the development of new pharmaceuticals. This guide has provided a detailed overview of its molecular structure, properties, and synthesis. While a substantial amount of data exists for this compound and its derivatives, further research is warranted to fully elucidate its crystallographic structure, complete its spectroscopic characterization, and define the specific signaling pathways through which it exerts its biological effects. Such studies will be invaluable for the rational design of more potent and selective therapeutic agents based on this promising scaffold.
References
- 1. tsijournals.com [tsijournals.com]
- 2. 6-Chloro-3-nitro-imidazo 1,2-b pyridazine = 98.0 18087-76-8 [sigmaaldrich.com]
- 3. 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine | C6H3ClN4O2 | CID 10535981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that has demonstrated notable biological activity against a range of pathogens, including the protozoan parasites responsible for kinetoplastid diseases and Mycobacterium tuberculosis. As a member of the nitroimidazoheterocyclic class of compounds and possessing an imidazo[1,2-b]pyridazine core, a scaffold of significant interest in medicinal chemistry, its mechanism of action is likely multifaceted. This technical guide synthesizes the available preclinical data, delineates the probable mechanisms of action based on its structural characteristics and the activities of related compounds, and provides detailed experimental protocols for the assays used in its evaluation. While the precise molecular targets of this compound are yet to be definitively elucidated, this document outlines two primary hypothesized pathways: bio-reductive activation of the nitro group, leading to the generation of cytotoxic reactive nitrogen species, and the inhibition of host or pathogen protein kinases.
Introduction
The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules. The addition of a nitro group, particularly at the 3-position, is a common feature in several potent anti-infective agents. This compound emerges at the intersection of these two key pharmacophores, suggesting a rich potential for therapeutic applications. This guide provides an in-depth exploration of its putative mechanisms of action, supported by available quantitative data and detailed experimental methodologies.
Quantitative Biological Activity
The biological activity of this compound has been assessed against several microorganisms and for its cytotoxic effects on a human cell line. The available quantitative data is summarized in the table below.
| Target Organism/Cell Line | Assay Type | Parameter | Value (µM) | Notes |
| Trypanosoma brucei brucei (bloodstream form) | In vitro susceptibility | EC50 | 0.38 | - |
| Leishmania infantum (axenic amastigotes) | In vitro susceptibility | EC50 | > 1.6 | Poor solubility in culture media |
| Leishmania donovani (promastigote form) | In vitro susceptibility | EC50 | > 15.6 | Poor solubility in culture media |
| HepG2 (human liver carcinoma cell line) | Cytotoxicity | CC50 | > 7.8 | Poor solubility in culture media |
Hypothesized Mechanisms of Action
Based on the chemical structure of this compound and the known mechanisms of related compounds, two primary modes of action are proposed. These are not mutually exclusive and may act in concert.
Bio-reductive Activation of the Nitro Group
A well-established mechanism for nitroaromatic antimicrobial drugs, such as the anti-tubercular agents delamanid and pretomanid, involves the reductive activation of the nitro group within the target pathogen. This process is contingent on the presence of specific microbial nitroreductases.
The proposed bio-activation pathway is as follows:
Imidazo[1,2-b]pyridazine Derivatives: A Comprehensive Review of Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry. Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to a diverse pharmacological profile.[1][2] The successful development of the multi-targeted kinase inhibitor Ponatinib, which features this core, has spurred a resurgence of interest in exploring new derivatives for various therapeutic applications.[1][3] This review provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological activities of imidazo[1,2-b]pyridazine derivatives, with a focus on their potential as kinase inhibitors and anti-proliferative agents.
Synthetic Methodologies
The synthesis of the imidazo[1,2-b]pyridazine core and its derivatives typically involves the cyclization of aminopyridazines with α-halocarbonyl compounds. More recent and efficient methods leverage metal-catalyzed cross-coupling reactions to functionalize the scaffold, allowing for the creation of diverse chemical libraries.[4][5]
A general workflow for the synthesis and functionalization of these derivatives often starts from a key intermediate like 6-chloroimidazo[1,2-b]pyridazine, which can be further modified.[6]
Caption: General workflow for synthesis and diversification.
Biological Activities and Therapeutic Applications
Imidazo[1,2-b]pyridazine derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties.[1][3] Their most prominent application is in oncology, primarily as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The imidazo[1,2-b]pyridazine scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors.
The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth and proliferation. A series of imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized and showed significant anti-proliferative activity against several human cancer cell lines, particularly non-small cell lung cancer (A549 and H460).[7]
Caption: Inhibition of the mTOR signaling pathway.
Table 1: In Vitro Activity of Imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors
| Compound | Target | IC50 (μM) | A549 Cell Line IC50 (μM) | H460 Cell Line IC50 (μM) | Reference |
|---|---|---|---|---|---|
| A17 | mTOR | 0.067 | 0.04 | 0.02 | [7] |
| A18 | mTOR | 0.062 | 0.05 | 0.03 |[7] |
Monopolar spindle 1 (Mps1), a dual-specificity kinase, is a critical component of the spindle assembly checkpoint and is overexpressed in various cancers. An imidazo[1,2-b]pyridazine derivative, 27f , was identified as an extremely potent and selective Mps1 inhibitor with remarkable antiproliferative activity across numerous cancer cell lines.[8][9][10]
Table 2: Activity of Mps1 Inhibitor 27f
| Compound | Target | Cellular Mps1 IC50 (nM) | A549 Cell Line IC50 (nM) | Oral Bioavailability | Reference |
|---|
| 27f | Mps1 (TTK) | 0.70 | 6.0 | Yes (in rat) |[8][10] |
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) are implicated in neurological disorders and cancer.[11] 3,6-Disubstituted imidazo[1,2-b]pyridazines have been identified as potent inhibitors of these kinases, with some also showing activity against parasitic kinases like Plasmodium falciparum CLK1 (PfCLK1).[12]
Table 3: Activity Against DYRK and CLK Kinases
| Compound | DYRK1A IC50 (nM) | CLK1 IC50 (nM) | PfCLK1 IC50 (nM) | Reference |
|---|
| 20a | 50 | 82 | 32 |[12] |
The versatility of the scaffold has led to the development of inhibitors for a range of other kinases:
-
Tyk2: Derivatives were identified as potent, selective, and orally active inhibitors of the Tyk2 JH2 pseudokinase domain, with potential applications in autoimmune and inflammatory diseases.[13]
-
GSK-3β: Brain-penetrant inhibitors were developed that lowered levels of phosphorylated tau protein in mouse models, suggesting a therapeutic strategy for Alzheimer's disease.[14]
-
c-Met and VEGFR2: Dual inhibitors were designed that showed potent, dose-dependent antitumor efficacy in mouse xenograft models.[15]
-
IKKβ: Optimization of the scaffold led to inhibitors of IKKβ with increased cell-free and TNFα inhibitory activity.[16]
Antifungal Activity
Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been evaluated for their antifungal activities against a panel of phytopathogenic fungi. The studies found that many of these compounds exhibited broad-spectrum antifungal activity.[17][18]
Table 4: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Fungus | EC50 (μg/mL) | Reference |
|---|---|---|---|
| 4j | Fusarium solani | 6.3 | [18] |
| 4j | Pyricularia oryzae | 7.7 | [18] |
| 4j | Alternaria alternata | 4.0 |[18] |
Ligands for β-Amyloid Plaques
A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ1-40 aggregates, a hallmark of Alzheimer's disease. Compound 4 , 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, showed a high binding affinity, suggesting its potential use in developing PET radiotracers for imaging Aβ plaques.[19]
Table 5: Binding Affinity to Aβ1-40 Aggregates
| Compound | Substituent (Position 2) | Substituent (Position 6) | Ki (nM) | Reference |
|---|---|---|---|---|
| 3 | 4'-Dimethylaminophenyl | Methoxy | 23.5 | [19] |
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |[19] |
Key Experimental Protocols
General Synthesis of 3,6-disubstituted Imidazo[1,2-b]pyridazine Derivatives
This protocol describes a common method for synthesizing the core scaffold, followed by functionalization, as adapted from various sources.[12][18]
Caption: A typical experimental synthesis workflow.
-
Cyclization to form the core: A mixture of 6-chloropyridazin-3-amine (1.0 eq) and a substituted 2-bromo-1-phenylethanone (1.1 eq) in absolute ethanol is heated at reflux for 8-12 hours. The reaction progress is monitored by TLC. After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the 6-chloro-3-aryl-imidazo[1,2-b]pyridazine intermediate.
-
Suzuki Cross-Coupling for C-6 functionalization: The 6-chloro intermediate (1.0 eq), an appropriate arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) are suspended in a mixture of 1,4-dioxane and water. The mixture is heated at reflux under a nitrogen atmosphere for 6-10 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)
This protocol is used to determine the efficacy of compounds against phytopathogenic fungi.[17][18]
-
Preparation of Media: The test compounds are dissolved in DMSO to a stock concentration (e.g., 10 mg/mL) and then mixed with sterile potato dextrose agar (PDA) medium at a specified final concentration (e.g., 50 μg/mL). A control plate contains PDA with an equivalent amount of DMSO.
-
Inoculation: A 5 mm diameter mycelial disc, cut from the edge of a 3-day-old fungal colony, is placed at the center of the PDA plates.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) in the dark.
-
Measurement: When the mycelial growth in the control plate reaches the edge of the dish, the diameter of the fungal colony on the test plates is measured.
-
Calculation: The percentage inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the colony in the control, and T is the diameter of the colony in the treated plate. EC50 values are then calculated by probit analysis from dose-response curves.
Conclusion
The imidazo[1,2-b]pyridazine scaffold is a remarkably versatile and "privileged" structure in medicinal chemistry. Its synthetic tractability, particularly through modern cross-coupling techniques, allows for extensive structural diversification. This has led to the discovery of potent derivatives active against a wide array of biological targets, most notably protein kinases involved in cancer and other diseases. The development of inhibitors for mTOR, Mps1, DYRKs, and Tyk2 highlights the scaffold's potential in oncology and immunology. Furthermore, its application in developing antifungal agents and diagnostic tools for Alzheimer's disease underscores its broad therapeutic promise. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives to translate their potent in vitro activity into clinical success.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 6-Chloro-3-nitroimidazo[1,2-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry. The information is curated to support research and development activities, offering detailed experimental protocols and clearly structured data for ease of reference and comparison.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound and a closely related derivative. These data are crucial for the structural elucidation and characterization of the compound.
Table 1: ¹³C NMR and Mass Spectrometry Data for this compound
| Data Type | Values |
| ¹³C NMR (100 MHz, DMSO-d6) | 149.3, 136.1, 128.7, 126.1, 124.0, 118.8 |
| ESI-MS (m/z) | 154.2 (M+1) |
Table 2: ¹H and ¹³C NMR Data for 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
| Data Type | Chemical Shift (δ ppm) |
| ¹H NMR (250 MHz, CDCl₃) | 7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 1H)[1] |
| ¹³C NMR (63 MHz, CDCl₃) | 146.1, 144.7, 136.9, 125.3, 118.3, 115.1, 36.5[1] |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, as detailed below.
Synthesis of 6-chloroimidazo[1,2-b]pyridazine (Compound 3)
A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours. Water is then distilled off to yield a brown-yellow solid. The crude product is stirred with 100 mL of ethanol and filtered to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
Synthesis of this compound (Compound 4)
To a stirred solution of 6-chloroimidazo[1,2-b]pyridazine (5g, 33.55 mmol) in concentrated sulfuric acid (7.1 mL, 130.7 mmol), fuming nitric acid (4.1 mL, 98.0 mmol) is added dropwise over a period of 15 minutes at 10°C. The reaction is continued for 3 hours at room temperature, followed by heating at 60°C for 1 hour.
Visualization of Synthetic and Analytical Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for this compound.
References
An In-depth Technical Guide to the Safe Handling and Use of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry. Its reactive nature makes it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications, including but not limited to antikinetoplastid and anti-tubercular agents. This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of this compound. It is intended to equip researchers and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory setting.
Chemical and Physical Properties
This compound is a solid, typically in powder form.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 18087-76-8 | [1][2] |
| Molecular Formula | C₆H₃ClN₄O₂ | [1][3] |
| Molecular Weight | 198.57 g/mol | [1][2][3] |
| Appearance | Powder | [1][2] |
| Melting Point | 142-145 °C | [1][2] |
| InChI Key | IJEZMDPWGDWYKJ-UHFFFAOYSA-N | [1][2] |
| SMILES String | [O-]--INVALID-LINK--c1cnc2ccc(Cl)nn12 | [1][2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions. The Globally Harmonized System (GHS) classification and associated precautionary statements are summarized below.
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation |
| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.[1][2][3]
Precautionary Statements
A comprehensive list of precautionary statements for the safe handling of this compound is provided in Table 3.
| Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash hands thoroughly after handling.[4] |
| P270 | Do not eat, drink or smoke when using this product.[4] |
| P271 | Use only outdoors or in a well-ventilated area.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Response | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
First Aid Measures
-
If Inhaled: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]
-
In Case of Skin Contact: Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention.[6]
-
If Swallowed: Wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention.[6]
Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.[6]
-
Respiratory Protection: In case of insufficient ventilation, wear an approved dust mask (e.g., N95) or respirator.[1][6]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from heat, sparks, and open flames.
A logical workflow for the safe handling of this compound is depicted in the following diagram.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.
Experimental Protocols
This compound is primarily used as an intermediate in the synthesis of more complex molecules with potential pharmacological activities.
Synthesis of this compound
This compound can be synthesized from 6-chloroimidazo[1,2-b]pyridazine.
-
Materials:
-
6-chloroimidazo[1,2-b]pyridazine
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
-
Procedure:
-
To a stirred solution of 6-chloroimidazo[1,2-b]pyridazine (5g, 33.55 mmol) in concentrated sulfuric acid (7.1 mL, 130.7 mmol), add fuming nitric acid (4.1 mL, 98.0 mmol) dropwise.[5]
-
Maintain the reaction temperature and stir for the appropriate duration as determined by reaction monitoring (e.g., TLC).
-
Upon completion, the reaction mixture is carefully poured into an ice-water mixture, leading to the precipitation of the product.[1]
-
The solid product is collected by filtration and dried under reduced pressure.[1]
-
Use as a Synthetic Intermediate
This compound is a precursor for various derivatives. The following diagram illustrates a general synthetic pathway where it is used to produce a biologically active compound.
Caption: A diagram showing the synthetic pathway from starting materials to this compound and its subsequent use in creating biologically active derivatives.
Example Downstream Application: In Vitro Anti-tubercular Activity Assay
Derivatives of this compound have been evaluated for their anti-tubercular activity.[5]
-
Assay: Microplate Alamar Blue Assay (MABA).[5]
-
Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).[5]
-
Procedure Outline:
-
Prepare a serial dilution of the test compound in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis to each well.
-
Incubate the plates at the appropriate temperature and duration.
-
Add Alamar Blue solution to each well and re-incubate.
-
Determine the minimum inhibitory concentration (MIC) by observing the color change (blue to pink indicates bacterial growth).
-
Standard drugs such as ciprofloxacin, pyrazinamide, and streptomycin are used as controls.[5]
-
Disposal Considerations
-
Dispose of this compound and its container in accordance with local, regional, and national regulations.[4]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
-
Do not empty into drains.
Conclusion
This compound is a valuable but hazardous chemical intermediate. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its use in research and development. This guide provides a foundational framework for its safe handling, application in synthesis, and proper disposal. Researchers should always consult the most current Safety Data Sheet and relevant literature before commencing any experimental work with this compound.
References
- 1. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
- 2. 6-クロロ-3-ニトロ-イミダゾ[1,2-b]ピリダジン ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine | C6H3ClN4O2 | CID 10535981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tsijournals.com [tsijournals.com]
- 6. This compound | CAS#:18087-76-8 | Chemsrc [chemsrc.com]
The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of Imidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of biological activities. This technical guide delves into the historical discovery of this potent chemical entity, tracing its synthetic evolution and the burgeoning understanding of its therapeutic potential, from its early beginnings to its role in modern drug discovery.
The Genesis: Initial Synthesis and Structural Elucidation
The journey of the imidazo[1,2-b]pyridazine ring system began in the mid-20th century, with early explorations into the synthesis of novel fused nitrogen-containing heterocycles. A pivotal moment in its history was the 1967 publication by Slovenian chemists Branko Stanovnik and Miha Tišler in the journal Tetrahedron. Their work laid the groundwork for the synthesis of substituted imidazo[1,2-b]pyridazines, establishing a fundamental methodology that continues to be a cornerstone of contemporary synthetic strategies.
The classical and most prevalent method for constructing the imidazo[1,2-b]pyridazine core involves the condensation reaction between a 3-aminopyridazine derivative and an α-halocarbonyl compound. This reaction, a variation of the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines, provides a versatile and efficient route to a wide array of substituted analogs.
A general representation of this seminal synthetic approach is depicted below:
Methodological & Application
Application Notes and Protocols: Biological Activity of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine derivatives, with a focus on their potential as therapeutic agents. The information compiled herein is intended to guide researchers in the exploration and development of this class of compounds.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1]. The introduction of a 6-chloro and a 3-nitro group to this scaffold can significantly modulate its biological profile. This document focuses on the synthesis, biological evaluation, and mechanism of action of this compound derivatives.
Synthesis of this compound Derivatives
A key derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, was synthesized through a multi-step process. The general synthetic pathway is outlined below.
Synthesis Workflow
Caption: Synthetic pathway for 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
Biological Activity
Antikinetoplastid Activity
A notable biological activity of this compound derivatives is their potential against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis.
Quantitative Data Summary
| Compound | Target Organism | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei (bloodstream form) | Antitrypanosomal | 0.38[2] | > 7.8 (HepG2)[2] | > 20.5 |
| Leishmania infantum (axenic amastigotes) | Antileishmanial | > 1.6[2] | > 7.8 (HepG2)[2] | - | |
| Leishmania donovani (promastigotes) | Antileishmanial | > 15.6[2] | > 7.8 (HepG2)[2] | - |
Anti-Giardia Activity
Derivatives of 3-nitroimidazo[1,2-b]pyridazine have demonstrated potent activity against the intestinal parasite Giardia lamblia. This suggests that the 6-chloro-3-nitro scaffold could be a promising starting point for the development of anti-giardial drugs. One study reported sub-nanomolar IC50 values for certain derivatives against G. lamblia[3].
Quantitative Data Summary
| Compound Class | Target Organism | IC50 Range |
| 3-nitroimidazo[1,2-b]pyridazine derivatives | Giardia lamblia | Sub-nanomolar[3] |
Experimental Protocols
Synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine[2]
Step 1: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
-
To a solution of 6-chloropyridazin-3-amine (1 equivalent) in 1,2-dimethoxyethane (DME), add 1,3-dichloroacetone (1.1 equivalents).
-
Heat the reaction mixture under reflux at 90°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Step 2: Synthesis of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine
-
Dissolve the product from Step 1 in concentrated sulfuric acid and cool the solution in an ice-water bath.
-
Add nitric acid (68%, 6 equivalents) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature.
-
Pour the mixture into an ice-water mixture to precipitate the product.
-
Collect the solid by filtration and dry under reduced pressure.
Step 3: Synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
-
To a solution of the product from Step 2 in dimethylsulfoxide (DMSO), add sodium benzenesulfinate (3 equivalents).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Pour the mixture into an ice-water mixture to precipitate the final product.
-
Collect the solid by filtration and purify by chromatography on silica gel.
In Vitro Biological Evaluation Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of the biological activity of the synthesized compounds.
Caption: General workflow for in vitro biological evaluation of synthesized compounds.
Antitrypanosomal Activity Assay (T. b. brucei)[2]
-
Organism: Trypanosoma brucei brucei bloodstream forms.
-
Culture Medium: HMI-9 medium supplemented with 10% fetal bovine serum.
-
Assay Procedure:
-
Seed parasites in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Incubate for 72 hours.
-
Add resazurin-based reagent and incubate for a further 4-6 hours.
-
Measure fluorescence to determine cell viability.
-
-
Data Analysis: Calculate the EC50 value from the dose-response curve.
Antileishmanial Activity Assay (L. infantum and L. donovani)[2]
-
Organisms: Leishmania infantum axenic amastigotes and Leishmania donovani promastigotes.
-
Assay Procedure:
-
Culture parasites in appropriate medium.
-
Expose parasites to serial dilutions of the test compound.
-
Incubate for a defined period.
-
Determine parasite viability using a suitable method (e.g., resazurin assay).
-
-
Data Analysis: Determine the EC50 values.
Cytotoxicity Assay (HepG2 Cells)[2]
-
Cell Line: Human hepatocyte carcinoma (HepG2) cell line.
-
Assay Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere.
-
Expose the cells to serial dilutions of the test compound.
-
Incubate for 72 hours.
-
Assess cell viability using a standard method such as the MTT or resazurin assay.
-
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for parasitic diseases. The available data indicates potent activity against Trypanosoma brucei brucei and suggests potential for anti-giardial applications. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profile of these derivatives. The protocols and data presented herein provide a solid foundation for researchers to build upon in the quest for new and effective drugs.
References
Application Notes and Protocols: 6-Chloro-3-nitroimidazo[1,2-b]pyridazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While this specific molecule is not extensively documented as a potent kinase inhibitor itself, its core structure, the imidazo[1,2-b]pyridazine nucleus, is recognized as a "privileged scaffold." This means it is a recurring motif in a variety of biologically active compounds, including numerous potent and selective kinase inhibitors.[1] As such, this compound is a valuable starting material for the synthesis of compound libraries aimed at discovering novel therapeutics, particularly in oncology, inflammation, and infectious diseases.
The imidazo[1,2-b]pyridazine scaffold has been successfully incorporated into inhibitors of a range of kinases, including DYRK, ALK, IKKβ, BTK, and PIM kinases.[2][3][4][5][6][7] This highlights the potential of derivatives of this compound in kinase inhibitor discovery programs.
These application notes provide an overview of the synthesis, known biological activities of its derivatives, and protocols for assays relevant to the screening of such compounds.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 18087-76-8 | --INVALID-LINK-- |
| Molecular Formula | C₆H₃ClN₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 198.57 g/mol | --INVALID-LINK-- |
| Appearance | Powder | sigmaaldrich.com |
| Melting Point | 142-145 °C | sigmaaldrich.com |
Biological Activity of a Representative Derivative
| Derivative | Target Organism | Assay Type | Activity Metric | Value (µM) |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei (bloodstream form) | In vitro | EC₅₀ | 0.38[8] |
| Leishmania infantum (axenic amastigotes) | In vitro | EC₅₀ | >1.6[8] | |
| Leishmania infantum (promastigote form) | In vitro | EC₅₀ | >15.6[8] | |
| Human Hepatocyte (HepG2) cell line | Cytotoxicity | CC₅₀ | >7.8[8] |
Experimental Protocols
Synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine[8]
This protocol describes the synthesis of a derivative of this compound.
Step 1: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1)
-
To a solution of 6-chloropyridazin-3-amine (5 g, 38.60 mmol, 1 equiv) in 1,2-dimethoxyethane (80 mL), add 1,3-dichloroacetone (4.90 g, 38.60 mmol, 1.1 equiv).
-
Stir and heat the reaction mixture under reflux for 48 hours.
-
Evaporate the solvent in vacuo.
-
Purify the crude product by chromatography on silica gel (eluent: dichloromethane-ethyl acetate 9:1) to obtain compound 1 as a white solid.
Step 2: Synthesis of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine (2)
-
To a solution of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1) (2 g, 9.90 mmol, 1 equiv) in concentrated sulfuric acid (20 mL), cooled in an ice-water bath, add nitric acid 68% (2.6 mL, 59.40 mmol, 6 equiv) dropwise.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Slowly pour the mixture into an ice-water mixture to precipitate the product.
-
Collect the solid by filtration and dry under reduced pressure to obtain compound 2 as a white solid.
Step 3: Synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine (3)
-
To a solution of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine (2) (0.5 g, 2.02 mmol, 1 equiv) in dimethylsulfoxide (40 mL), add sodium benzenesulfinate (0.99 g, 6.06 mmol, 3 equiv).
-
Stir the reaction mixture for 15 hours at room temperature.
-
Slowly pour the mixture into an ice-water mixture to precipitate the product.
-
Collect the solid by filtration and dry under reduced pressure to obtain the final product 3 .
In Vitro Antiparasitic Activity Assay[8]
This protocol is a general guideline for assessing the in vitro activity of compounds against parasites.
1. Parasite Culture:
-
Culture the desired parasite species and life stage (e.g., T. b. brucei bloodstream forms, L. infantum promastigotes and axenic amastigotes) in their respective appropriate sterile culture media at the optimal temperature and CO₂ concentration.
2. Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
3. Assay Procedure:
-
Seed a 96-well microtiter plate with the parasite culture at a predetermined density.
-
Add the serially diluted test compounds to the wells. Include a positive control (a known antiparasitic drug) and a negative control (vehicle solvent).
-
Incubate the plates for a specified period (e.g., 72 hours) under appropriate culture conditions.
4. Viability Assessment:
-
After incubation, assess parasite viability using a suitable method, such as:
-
Resazurin-based assays (e.g., AlamarBlue): Add resazurin solution to each well and incubate for a few hours. Measure the fluorescence or absorbance, which correlates with the number of viable cells.
-
Microscopic counting: Count the number of motile parasites using a hemocytometer.
-
5. Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration compared to the negative control.
-
Determine the EC₅₀ (half-maximal effective concentration) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay on HepG2 Cells[8]
This protocol outlines a method to assess the cytotoxicity of compounds on a human cell line.
1. Cell Culture:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
Seed HepG2 cells into a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a positive control (a known cytotoxic agent) and a negative control (vehicle solvent).
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
3. Viability Measurement:
-
Assess cell viability using an appropriate method, such as the MTT or MTS assay. This involves adding the reagent to the wells, incubating, and then measuring the absorbance, which is proportional to the number of viable cells.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic pathway for a derivative of this compound.
Caption: A typical workflow for screening and developing new biologically active compounds.
References
- 1. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-Chloro-3-nitroimidazo[1,2-b]pyridazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry. Its unique structural features, including the presence of a reactive nitro group and a chlorine atom amenable to nucleophilic substitution, make it an attractive starting material for the synthesis of diverse derivatives with a wide range of biological activities. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in developing novel antiparasitic and kinase inhibitor agents. Detailed experimental protocols for the synthesis of derivatives and key biological assays are also presented.
Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₃ClN₄O₂ |
| Molecular Weight | 198.57 g/mol [1] |
| CAS Number | 18087-76-8[1] |
| Appearance | Powder[1] |
| Melting Point | 142-145 °C[1] |
| SMILES | [O-]--INVALID-LINK--c1cnc2ccc(Cl)nn12[1] |
| InChI Key | IJEZMDPWGDWYKJ-UHFFFAOYSA-N[1] |
Applications in Drug Discovery
The this compound scaffold has been successfully utilized to generate compounds with potent biological activities, primarily in the areas of antiparasitic and anticancer research.
Antiparasitic Agents
The nitro group is a key pharmacophore in several approved antiparasitic drugs. In the context of the imidazo[1,2-b]pyridazine core, this moiety can be reductively activated within parasitic cells, leading to the generation of cytotoxic radical species that damage DNA and other vital biomolecules.
a) Anti-tubercular Activity:
Derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Specifically, a series of benzohydrazide incorporated imidazo[1,2-b]pyridazine derivatives have shown promising results.
Quantitative Data: Anti-tubercular Activity
| Compound | Modification on Imidazo[1,2-b]pyridazine Core | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 6a | Benzohydrazide derivative | 3.12 |
| 6b | Benzohydrazide derivative | 1.6 |
| 6c | Benzohydrazide derivative | 1.6 |
| 6d | Benzohydrazide derivative | 3.12 |
| 6e | Benzohydrazide derivative | 6.25 |
| 6f | Benzohydrazide derivative | 1.6 |
| 6g | Benzohydrazide derivative | 3.12 |
| 6h | Benzohydrazide derivative | 6.25 |
| 6i | Benzohydrazide derivative | 1.6 |
| 6j | Benzohydrazide derivative | 3.12 |
| 6k | Benzohydrazide derivative | 6.25 |
| 6l | Benzohydrazide derivative | 1.6 |
| Ciprofloxacin (Standard) | - | 3.125 |
| Pyrazinamide (Standard) | - | 3.125 |
| Streptomycin (Standard) | - | 6.25 |
Data extracted from Paidi et al., Int J Chem Sci 2017;15(3):172.
b) Antikinetoplastid Activity:
The imidazo[1,2-b]pyridazine scaffold has been explored as a potential treatment for kinetoplastid infections such as leishmaniasis and trypanosomiasis. A derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, has demonstrated activity against Trypanosoma brucei brucei.
Quantitative Data: Antikinetoplastid Activity
| Compound | EC₅₀ (µM) vs. T. b. brucei | EC₅₀ (µM) vs. L. infantum (amastigote) | CC₅₀ (µM) vs. HepG2 cells |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | 0.38[2] | >1.6[2] | >7.8[2] |
Data extracted from Zouhair et al., Molbank 2020, 2020(3), M1143.[2]
Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold is considered a "privileged" structure in medicinal chemistry and has been utilized in the design of potent kinase inhibitors for cancer therapy. While specific derivatives of this compound as kinase inhibitors are still under investigation, the broader class of imidazo[1,2-b]pyridazines has shown significant activity against various kinases.
Quantitative Data: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) |
| Imidazo[1,2-b]pyridazine derivative | BTK | 1.3[3] |
| Imidazo[1,2-b]pyridazine derivative | PIM1 | <100 |
| Imidazo[1,2-b]pyridazine derivative | PIM2 | <100 |
| Imidazo[1,2-b]pyridazine derivative | DYRKs | <100[4] |
| Imidazo[1,2-b]pyridazine derivative | CLKs | <100[4] |
| Imidazo[1,2-b]pyridazine derivative | PI3Kα | 0.06[5] |
| Imidazo[1,2-b]pyridazine derivative | mTOR | 3.12[5] |
Experimental Protocols
Synthesis of this compound
The synthesis of the parent compound is a crucial first step for further derivatization.
Step 1: Synthesis of 6-chloropyridazin-3-amine [6]
-
To 3,6-dichloropyridazine (10 g, 75.52 mmol), add aqueous concentrated ammonium hydroxide (100 mL).
-
Heat the mixture at 110°C for 12 hours in a sealed stainless-steel bomb vessel.
-
Cool the reaction mixture to 0°C.
-
Filter the contents and wash the resulting solid with water (2 x 15 mL) to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.
Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine [6]
-
Mix 6-chloropyridazin-3-amine (30 g, 232.0 mmol) with chloroacetaldehyde (45 mL, 50% aqueous solution).
-
Heat the mixture to 90°C for 5 hours.
-
Distill off the water to obtain a brown-yellow solid.
-
Stir the crude compound with 100 mL of ethanol and filter to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
Step 3: Synthesis of this compound [6]
-
To a stirred solution of 6-chloroimidazo[1,2-b]pyridazine (5g, 33.55 mmol) in concentrated sulfuric acid (7.1 mL), add fuming nitric acid (4.1 mL) dropwise over 15 minutes at 10°C.
-
Continue the reaction for 3 hours at room temperature.
-
Heat the reaction mixture at 60°C for 1 hour.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration and dry to obtain this compound.
Synthesis of a Derivative: 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine[2]
Step 1: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine [2]
-
To a solution of 6-chloropyridazin-3-amine (5 g, 38.60 mmol) in 1,2-dimethoxyethane (80 mL), add 1,3-dichloroacetone (4.90 g, 38.60 mmol).
-
Stir and heat the reaction mixture under reflux for 48 hours.
-
Evaporate the solvent in vacuo.
-
Purify the product by chromatography on silica gel (eluent: dichloromethane-ethyl acetate 9:1) to obtain a white solid.
Step 2: Synthesis of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine [2]
-
To a solution of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (2 g, 9.90 mmol) in concentrated sulfuric acid (20 mL) cooled in an ice-water bath, add 68% nitric acid (2.6 mL) dropwise.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Slowly pour the mixture into an ice-water mixture to precipitate the product.
-
Collect the solid by filtration and dry under reduced pressure.
Step 3: Synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [2]
-
To a solution of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine (0.5 g, 2.02 mmol) in dimethylsulfoxide (40 mL), add sodium benzenesulfinate (0.99 g, 6.06 mmol).
-
Stir the reaction mixture for 15 hours at room temperature.
-
Slowly pour the mixture into an ice-water mixture to precipitate the product.
-
Collect the solid by filtration and dry under reduced pressure.
-
Purify the product by chromatography on silica gel (eluent: dichloromethane-ethyl acetate 9:1) to obtain a white solid.
Biological Assay Protocols
1. Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microplate containing 100 µL of 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and dilute 1:20 in 7H9 broth.
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Include a drug-free control (inoculum only) and a solvent control.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to one control well.
-
Incubate for an additional 24 hours.
-
If the well turns from blue to pink, add Alamar Blue and Tween 80 to all wells. If it remains blue, re-incubate and check daily.
-
After the addition of the reagent to all wells, incubate for another 24 hours.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
2. In Vitro Antikinetoplastid Assay (T. b. brucei)
This assay determines the 50% effective concentration (EC₅₀) of a compound against the bloodstream form of Trypanosoma brucei.
Protocol:
-
Culture bloodstream forms of T. b. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂.
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Seed the parasites at a density of 2 x 10⁴ cells/mL in the wells containing the compounds.
-
Incubate the plates for 72 hours.
-
Add resazurin solution (final concentration 12.5 µg/mL) to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.
-
Calculate the EC₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration.
3. Cytotoxicity Assay (HepG2 Cells)
This assay assesses the toxicity of a compound against a human cell line to determine its selectivity.
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for 48 or 72 hours.
-
Add resazurin solution (final concentration 44 µM) to each well and incubate for 2-4 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.
Mechanism of Action of Nitroimidazo[1,2-b]pyridazines
The primary mechanism of action for nitro-containing compounds like the derivatives of this compound against anaerobic or microaerophilic parasites involves the reductive activation of the nitro group.[7]
-
Entry into the Parasite: The prodrug, a derivative of this compound, passively diffuses into the parasitic cell.
-
Reductive Activation: Inside the low-redox-potential environment of the parasite, the nitro group of the compound is reduced by nitroreductases, such as ferredoxin-like proteins, to form a highly reactive nitro radical anion.[7]
-
Cellular Damage: This reactive intermediate can then interact with and damage various cellular components, leading to:
-
DNA Damage: The radical species can cause strand breaks and other lesions in the parasite's DNA, inhibiting replication and transcription.
-
Protein Dysfunction: It can also react with proteins, leading to their inactivation and disrupting essential metabolic pathways.
-
Oxidative Stress: The generation of these radicals contributes to a state of severe oxidative stress within the cell.
-
-
Cell Death: The culmination of this widespread cellular damage results in the death of the parasite.
Conclusion
This compound is a valuable and versatile scaffold for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated significant potential as both antiparasitic and anticancer agents. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to further explore the potential of this promising chemical entity in drug discovery. Further optimization of the scaffold to improve solubility, selectivity, and pharmacokinetic properties will be crucial for the successful translation of these findings into clinical candidates.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Microplate alamarBlue assays (MABAs). [bio-protocol.org]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An improved resazurin-based cytotoxicity assay for hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a range of biological activities, including anti-kinetoplastid and anti-tubercular effects. This document provides detailed experimental protocols for the synthesis of this core scaffold and its derivatives, as well as methodologies for key biological assays to evaluate their potential as therapeutic agents. The information is intended to guide researchers in the synthesis, screening, and development of novel drug candidates based on the imidazo[1,2-b]pyridazine core.
Synthesis Protocols
The synthesis of this compound and its derivatives can be achieved through a multi-step process. Below are detailed protocols for the key synthetic transformations.
Protocol 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine (3)
This protocol outlines the synthesis of the imidazo[1,2-b]pyridazine core structure.
Step 1: Synthesis of 6-chloropyridazin-3-amine (2)
-
To 10 g (75.52 mmol) of 3,6-dichloropyridazine (1), add 100 mL of concentrated aqueous ammonium hydroxide in a stainless-steel bomb vessel.[1]
-
Heat the mixture at 110°C for 12 hours.[1]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0°C.
-
Filter the contents and wash the resulting solid with water (2 x 15 mL) to obtain 6-chloropyridazin-3-amine (2) as a pale-yellow solid.[1]
Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine (3)
-
Mix 30 g (232.0 mmol) of 6-chloropyridazin-3-amine (2) with 45 mL of chloroacetaldehyde (50% aqueous solution).[1]
-
Heat the mixture to 90°C for 5 hours.[1]
-
Distill off the water to obtain a brown-yellow solid.
-
Stir the crude compound with 100 mL of ethanol and filter to afford 6-chloroimidazo[1,2-b]pyridazine (3) as a brown solid.[1]
Protocol 2: Synthesis of this compound (4)
This protocol describes the nitration of the imidazo[1,2-b]pyridazine core.
-
To a stirred solution of 5 g (33.55 mmol) of 6-chloroimidazo[1,2-b]pyridazine (3) in 7.1 mL of concentrated sulfuric acid, add 4.1 mL of fuming nitric acid over a period of 15 minutes at 10°C.[1]
-
Continue the reaction for 3 hours at room temperature.
-
Heat the reaction mixture at 60°C for 1 hour.[1]
-
Pour the reaction mixture into ice, filter the precipitated solids, and wash with water.
-
Dry the solid to obtain the product.
-
Basify the residual mother liquor with NaOH solution to pH 14 to obtain more of the product, this compound (4), as an off-white solid.[1]
Synthesis Workflow
Caption: Synthetic route to this compound.
Biological Assays
The following protocols are essential for evaluating the biological activity of this compound and its derivatives.
Protocol 3: Anti-kinetoplastid Activity Assay
This protocol is designed to assess the activity of compounds against kinetoplastid parasites like Leishmania and Trypanosoma.
Part A: Primary Screening (Promastigotes)
-
Culture Leishmania donovani promastigotes in M199 medium at 26°C to mid-log phase.
-
Using a liquid handler, dispense 50 µL of the promastigote suspension (2 x 10^5 cells/mL) into each well of a 384-well plate.[2]
-
Add 0.5 µL of test compounds from a library (e.g., at a final concentration of 10 µM).[2]
-
Include wells with Amphotericin B as a positive control and DMSO as a negative control.[2]
-
Incubate the plates for 72 hours at 26°C.[2]
-
Add 10 µL of Resazurin solution to each well and incubate for an additional 4 hours.[2]
-
Measure fluorescence (Ex/Em: 560/590 nm) using a plate reader to determine cell viability.[2]
Part B: Secondary Screening (Intracellular Amastigotes)
-
Seed THP-1 human monocytic cells in a 384-well plate.
-
Add PMA (100 ng/mL) and incubate for 48 hours at 37°C with 5% CO₂ to differentiate monocytes into adherent macrophages.[2]
-
Wash the cells and infect with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.[2]
-
Incubate for 24 hours to allow for phagocytosis.
-
Wash the wells gently with warm medium to remove any remaining extracellular promastigotes.[2]
-
Add fresh medium containing serial dilutions of the primary hit compounds.
-
Incubate for a further 72 hours.[2]
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain nuclei with DAPI.[2]
-
Acquire images using a high-content automated microscope and use image analysis software to determine the number of host cell nuclei and intracellular parasites.[2]
-
Calculate the infection index and determine the IC50 value for each compound.[2]
Anti-kinetoplastid Screening Workflow
Caption: Workflow for anti-kinetoplastid drug screening.
Protocol 4: Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis
This assay determines the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
-
Prepare a working stock of M. tuberculosis H37Rv.
-
In a 96-well microplate, add 100 µL of sterile deionized water to all outer perimeter wells to prevent evaporation.
-
Prepare serial 2-fold dilutions of the test compounds in 100 µL of 7H9 broth in the inner wells.
-
Add 100 µL of M. tuberculosis inoculum (2 x 10^5 CFU/mL) to each well containing the test compound.[3] The final volume in each well will be 200 µL.
-
Include drug-free control wells (inoculum only).
-
Add 50 µL of a 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80 to a control well.[4] Reincubate for 24 hours.
-
If the control well turns pink (indicating growth), add the Alamar Blue mixture to all other wells.[4]
-
Reincubate for an additional 16-24 hours.[3]
-
The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink, corresponding to ≥90% reduction in fluorescence compared to control wells.[3]
MABA Workflow
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 5: Cytotoxicity Assay against HepG2 Cells
This protocol assesses the toxicity of compounds against human liver cells.
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 0.1% streptomycin/penicillin at 37°C in a 5% CO₂ humidified incubator.[5]
-
Seed 5 x 10³ cells in 100 µL of complete medium into each well of a 96-well plate and incubate for 24 hours.[6]
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5% v/v.[6]
-
After 24 hours of cell attachment, add 100 µL of the compound dilutions to the respective wells.[6]
-
Include vehicle control wells (cells treated with DMSO equivalent).
-
Incubate the plate for an additional 48-72 hours at 37°C.[5][6]
-
Assess cell viability using an appropriate method, such as the Sulforhodamine B (SRB) assay or CellTiter-Glo Luminescent Cell Viability Assay.[5]
-
For the SRB assay, fix the cells, stain with SRB, and measure the absorbance at 540 nm.[5]
-
Calculate the percentage of cell viability and determine the CC50 (50% cytotoxic concentration) value using a dose-response curve.[5]
Data Presentation
The following tables summarize the biological activity of a derivative of this compound.
Table 1: Anti-kinetoplastid Activity of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
| Parasite Species | Form | EC50 (µM) | Reference |
| Leishmania donovani | Promastigote | >15.6 | [6] |
| Leishmania infantum | Axenic amastigote | >1.6 | [6] |
| Trypanosoma brucei brucei | Trypomastigote | 0.38 | [6] |
Table 2: Cytotoxicity of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
| Cell Line | CC50 (µM) | Reference |
| HepG2 | >7.8 | [6] |
References
- 1. tsijournals.com [tsijournals.com]
- 2. benchchem.com [benchchem.com]
- 3. MIC. [bio-protocol.org]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 6-chloro-3-nitroimidazo[1,2-b]pyridazine, a key scaffold for the development of novel therapeutic agents. The following sections outline synthetic strategies, structure-activity relationship (SAR) data, and methodologies for the synthesis and biological evaluation of derivatives, aiding in the exploration of this privileged scaffold for drug discovery.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group at the 3-position and a chlorine atom at the 6-position provides a versatile starting point for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The electron-withdrawing nitro group often enhances biological activity, while the chlorine atom at the 6-position is amenable to nucleophilic substitution, allowing for the introduction of various functionalities to modulate the physicochemical and pharmacological properties of the molecules.
Derivatization Strategies for SAR Studies
The primary point of diversification on the this compound scaffold is the C-6 position, where the chlorine atom can be displaced by a variety of nucleophiles. This allows for the systematic exploration of the chemical space around the core structure to establish SAR.
A common and effective method for derivatization at the C-6 position is through nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the pyridazine ring, which is further enhanced by the nitro group. A range of nucleophiles, including amines, thiols, and alcohols, can be employed to introduce diverse substituents.
For instance, the reaction of this compound with various primary and secondary amines, such as dimethylamine, pyrrolidine, piperidine, and N-methylpiperazine, has been shown to proceed efficiently to yield the corresponding 6-amino-substituted derivatives.[1] These modifications allow for the introduction of basic nitrogen atoms, which can improve aqueous solubility and provide points for salt formation. The nature of the amine substituent can be varied to probe the effects of size, lipophilicity, and hydrogen bonding potential on biological activity.
The following diagram illustrates the general workflow for the synthesis and derivatization of the this compound scaffold for SAR studies.
Caption: Synthetic and screening workflow for SAR studies.
Structure-Activity Relationship (SAR) Data
The derivatization of the this compound scaffold has led to the identification of compounds with potent biological activities, particularly as antiparasitic agents. The table below summarizes the in vitro activity of a series of 6-substituted derivatives against various parasites.
| Compound ID | R Group at C-6 | Target Organism | Assay | Activity (IC50/EC50, µM) | Reference |
| 1 | -Cl | T. b. brucei | EC50 | >15.6 | [2] |
| 2 | -N(CH3)2 | G. lamblia | IC50 | 0.0006 | [1] |
| 3 | Pyrrolidin-1-yl | G. lamblia | IC50 | 0.0004 | [1] |
| 4 | Piperidin-1-yl | G. lamblia | IC50 | 0.0003 | [1] |
| 5 | 4-Methylpiperazin-1-yl | G. lamblia | IC50 | 0.0008 | [1] |
| 6 | 4-Benzylpiperidin-1-yl | G. lamblia | IC50 | 0.0012 | [1] |
From the data presented, it is evident that the introduction of small, cyclic amines at the 6-position leads to a significant increase in potency against Giardia lamblia, with IC50 values in the sub-nanomolar range.[1] This suggests that the nature of the substituent at this position is a critical determinant of antiparasitic activity.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of the this compound scaffold and its subsequent derivatization.
Protocol 1: Synthesis of this compound
This protocol describes a three-step synthesis starting from 3,6-dichloropyridazine.
Step 1: Synthesis of 6-chloropyridazin-3-amine
-
To 3,6-dichloropyridazine (10 g, 67.1 mmol) in a sealed vessel, add concentrated aqueous ammonium hydroxide (100 mL).
-
Heat the mixture at 110 °C for 12 hours.
-
Cool the reaction mixture to 0 °C.
-
Filter the resulting solid and wash with water (2 x 15 mL) to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.
Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
-
A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is heated to 90°C for 5 hours.
-
Distill off the water to obtain a crude solid.
-
Stir the crude compound with 100 mL of ethanol and filter to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
Step 3: Synthesis of this compound
-
To a stirred solution of 6-chloroimidazo[1,2-b]pyridazine (5 g, 32.5 mmol) in concentrated sulfuric acid (7.1 mL), add fuming nitric acid (4.1 mL) dropwise at 10 °C over 15 minutes.
-
Continue stirring at room temperature for 3 hours.
-
Heat the reaction mixture at 60 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with water, and dry to obtain this compound.
Protocol 2: General Procedure for the Synthesis of 6-Amino-3-nitroimidazo[1,2-b]pyridazine Derivatives[1]
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or ethanol), add the desired amine (1.1-2.0 eq).
-
A base such as triethylamine or diisopropylethylamine (2.0 eq) may be added.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C) for a period ranging from a few hours to overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-3-nitroimidazo[1,2-b]pyridazine derivative.
The following diagram outlines the key steps in the synthesis of 6-amino-substituted derivatives.
Caption: General workflow for amine substitution at C-6.
Conclusion
The derivatization of this compound represents a fruitful strategy for the discovery of new bioactive molecules. The synthetic accessibility of the core and the ease of modification at the 6-position make this scaffold an attractive starting point for SAR-driven drug discovery campaigns. The provided protocols and SAR data serve as a valuable resource for researchers engaged in the exploration of the chemical and biological potential of the imidazo[1,2-b]pyridazine class of compounds. Further exploration of substituents at the 6-position and potential modifications at other positions of the scaffold could lead to the identification of next-generation therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Antiparasitic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of a range of antiparasitic agents. Detailed experimental protocols for the chemical synthesis of key compounds and for biological assays to determine their efficacy are presented. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapies to combat parasitic diseases.
Synthetic Pathways of Prominent Antiparasitic Agents
The chemical synthesis of effective antiparasitic drugs is a cornerstone of global health. This section details the synthetic routes for several critical antiparasitic agents, including artemisinin derivatives, praziquantel, and ivermectin.
Synthesis of Artemisinin Derivatives: Dihydroartemisinin (DHA) and Artesunate
Artemisinin, a sesquiterpene lactone with a unique endoperoxide bridge, is a powerful antimalarial drug.[1] Its derivatives, such as dihydroartemisinin (DHA) and artesunate, exhibit improved solubility and pharmacokinetic profiles.[2]
Protocol 1: Synthesis of Dihydroartemisinin (DHA) from Artemisinin [1]
This protocol outlines the reduction of the lactone in artemisinin to a lactol (hemiacetal) to form DHA using sodium borohydride.
Materials:
-
Artemisinin
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Acetic acid (30% in Methanol)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend artemisinin in methanol in a round-bottom flask.
-
Cool the suspension to 0–5 °C using an ice bath.
-
Slowly add sodium borohydride (2.5 equivalents) to the stirred suspension in small portions over 30 minutes.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until all artemisinin is consumed (approximately 30-60 minutes).
-
Neutralize the reaction mixture to a pH of 5–6 by adding a 30% solution of acetic acid in methanol.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the resulting white residue multiple times with ethyl acetate.
-
Combine the ethyl acetate extracts, filter, and evaporate the solvent to yield dihydroartemisinin as a white crystalline powder.
Protocol 2: Synthesis of Artesunate from Dihydroartemisinin (DHA)
This protocol describes the esterification of DHA with succinic anhydride to produce artesunate.
Materials:
-
Dihydroartemisinin (DHA)
-
Succinic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve DHA in a minimal amount of pyridine in a round-bottom flask.
-
Add succinic anhydride to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Add dichloromethane and wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure artesunate.
Synthesis of Praziquantel
Praziquantel is a broad-spectrum anthelmintic drug effective against various flatworm infections.[3] A concise and efficient synthesis is crucial for its widespread availability.[3]
Protocol 3: A Concise, High-Yield Synthesis of Praziquantel [3]
This telescoped synthesis proceeds through five steps without the purification of intermediates, resulting in a high overall yield.
Step 1: N-Phenethyl-2-chloroacetamide Synthesis
-
React β-phenylethylamine with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) in an organic solvent like toluene at a controlled temperature (-5 to 15 °C).[4]
Step 2: 2-(2-Hydroxyethylamino)-N-phenethylacetamide Synthesis
-
Perform a monoalkylation of ethanolamine with the previously synthesized N-phenethyl-2-chloroacetamide.
Step 3: Aza-acetal Formation
-
Utilize a mild oxidation protocol with a sulfur trioxide-pyridine complex (SO₃-Py) and dimethyl sulfoxide (DMSO) to convert the alcohol functional group into the corresponding aza-acetal.
Step 4: Cyclization
-
The intermediate undergoes cyclization to form the pyrazinoisoquinoline core.
Step 5: Acylation
-
Acylate the cyclized intermediate with cyclohexanecarbonyl chloride in the presence of a base to yield praziquantel.[5]
-
The final product can be purified by crystallization to achieve high purity (99.8%).[3]
Synthesis of Ivermectin
Ivermectin is a broad-spectrum antiparasitic agent derived from the avermectin family of compounds, which are produced by the fermentation of Streptomyces avermitilis.[6] The synthesis of ivermectin involves the selective hydrogenation of avermectin B1.[6][7]
Protocol 4: Hydrogenation of Avermectin to Ivermectin [7]
This method utilizes a ruthenium-based catalyst for the hydrogenation reaction.
Materials:
-
Avermectin B1 (a mixture of B1a and B1b)
-
Ruthenium trichloride
-
Mono-sulfonated triphenyl phosphine sodium salt
-
Toluene
-
Water
-
Ethanol
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
Prepare a two-phase system of toluene, water, and ethanol in a high-pressure reactor.[7]
-
Add avermectin B1 and the catalyst system, consisting of ruthenium trichloride and mono-sulfonated triphenyl phosphine sodium salt.[7]
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture and stir vigorously to ensure efficient mixing of the two phases.
-
Monitor the reaction for the consumption of avermectin B1.
-
Upon completion, cool the reactor and release the hydrogen pressure.
-
Separate the organic phase containing ivermectin.
-
The catalyst, which remains in the aqueous phase, can be recycled.[7]
-
Purify the ivermectin from the organic phase by crystallization.
Experimental Protocols for In Vitro and In Vivo Evaluation
The development of new antiparasitic agents relies on robust and reproducible biological assays to determine their efficacy and selectivity. This section provides detailed protocols for key in vitro and in vivo assays.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.[8]
Protocol 5: SYBR Green I-based Fluorescence Assay [8][9]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)
-
Test compound and control drugs (e.g., Chloroquine, Artemisinin)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5, with 1:5000 diluted SYBR Green I stock)
-
Fluorescence plate reader
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of the test compound and control drugs in complete culture medium in a 96-well plate. The final DMSO concentration should be below 0.5%.[8]
-
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.[8]
-
Incubation: Incubate the plate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[8]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: Subtract the background fluorescence (wells with uninfected red blood cells). Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the viability of mammalian cells, which is crucial for determining the selectivity of the antiparasitic agent.[10]
Protocol 6: MTT Assay for Cytotoxicity [10][11]
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/well and incubate for 18-24 hours to allow for attachment.[10]
-
Compound Addition: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the drug dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3 hours.[10]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
In Vivo Evaluation of Leishmanicidal Activity
Animal models are essential for evaluating the efficacy of potential antileishmanial compounds in a physiological setting.[12]
Protocol 7: Murine Model of Cutaneous Leishmaniasis [12]
Materials:
-
BALB/c mice (female, 6 weeks old)
-
Leishmania major promastigotes (stationary phase)
-
Test compound
-
Vehicle for compound administration
-
Ketamine and xylazine for anesthesia
-
Calipers for lesion measurement
Procedure:
-
Infection: Anesthetize the mice with a mixture of ketamine and xylazine. Inoculate 1 x 10⁵ stationary-phase L. major promastigotes subcutaneously into the right ear of each mouse.[12]
-
Treatment: Once lesions are established, begin treatment with the test compound administered via an appropriate route (e.g., oral, intraperitoneal). A control group should receive the vehicle only.
-
Lesion Measurement: Measure the diameter of the ear lesion weekly using calipers.
-
Parasite Load Determination: At the end of the experiment, euthanize the mice and determine the parasite load in the infected ear and draining lymph node by methods such as quantitative PCR (qPCR) or limiting dilution assay.
-
Data Analysis: Compare the lesion size and parasite load between the treated and control groups to determine the efficacy of the compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative antiparasitic agents against various parasites.
Table 1: In Vitro Antimalarial Activity
| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |
| Artemisinin | 3D7 (CS) | 0.007 | [9] |
| Chloroquine | 3D7 (CS) | 0.009 | [9] |
| Chloroquine | Dd2 (CR) | 0.150 | [9] |
| Test Compound X | 3D7 (CS) | Insert Value | |
| Test Compound X | Dd2 (CR) | Insert Value | |
| CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant |
Table 2: In Vitro Antileishmanial and Antitrypanosomal Activity
| Compound | Parasite | Stage | IC₅₀ (µM) | Reference |
| Nitroimidazole Hybrid 8 | Trypanosoma cruzi | Epimastigote | 3.5 | [13] |
| Nitroimidazole Hybrid 9 | Trypanosoma cruzi | Epimastigote | 4.2 | [13] |
| Benznidazole | Trypanosoma cruzi | Epimastigote | 3.8 | [13] |
| Amphotericin B | Leishmania major | Promastigote | ~0.1 | [14] |
| Test Compound Y | Leishmania donovani | Amastigote | Insert Value | |
| Test Compound Z | Trypanosoma brucei | Bloodstream | Insert Value |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways targeted by antiparasitic agents and the workflows of experimental procedures can greatly aid in understanding their mechanisms and in the design of new experiments.
Signaling Pathways
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. US8754215B2 - Process for the preparation of praziquantel - Google Patents [patents.google.com]
- 5. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivermectin - Wikipedia [en.wikipedia.org]
- 7. CN103387594A - Method for synthesizing ivermectin - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Pre-clinical evaluation of LASSBio-1491: From in vitro pharmacokinetic study to in vivo leishmanicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new trypanocidal agents from the hybridisation of metronidazole and eugenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo evaluation of the leishmanicidal and cytotoxic activities of chitosan and chitosan–amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Imidazo[1,2-b]pyridazine Derivatives in Cephalosporin Synthesis
Introduction
Cefozopran is a fourth-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity.[1][2] Its unique structure features an imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl side group at the C-3 position of the cephalosporin core, which is crucial for its potent biological activity.[2] The synthesis of this complex molecule relies on key heterocyclic intermediates. While the direct intermediate for Cefozopran is the parent imidazo[1,2-b]pyridazine, functionalized derivatives such as 6-chloro-3-nitroimidazo[1,2-b]pyridazine are significant in medicinal chemistry for developing other novel compounds.
This document provides detailed protocols for the synthesis of this compound and outlines the general synthetic strategy for Cefozopran using the parent imidazo[1,2-b]pyridazine.
Part 1: Synthesis of this compound
This section details the multi-step synthesis of this compound, a key building block for various biologically active molecules. The pathway involves the amination of 3,6-dichloropyridazine, cyclization to form the imidazo[1,2-b]pyridazine ring, and subsequent nitration.
Experimental Protocols
Protocol 1.1: Synthesis of 6-chloropyridazin-3-amine (Compound 2)
-
To 10 g (75.52 mmol) of 3,6-dichloro pyridazine (1), add 100 mL of concentrated aqueous ammonium hydroxide in a stainless steel bomb vessel.
-
Seal the vessel and heat the mixture to 110°C for 12 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0°C.
-
Filter the contents and wash the resulting solid with water (2 x 15 mL).
-
The collected pale-yellow solid is 6-chloropyridazin-3-amine (2).
Protocol 1.2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine (Compound 3)
-
Mix 30 g (232.0 mmol) of 6-chloropyridazin-3-amine (2) with 45 mL of chloroacetaldehyde (50% aqueous solution).
-
Heat the mixture to 90°C for 5 hours.
-
Distill off the water to obtain a brown-yellow solid.
-
Stir the crude compound with 100 mL of ethanol and filter to afford 6-chloroimidazo[1,2-b]pyridazine (3) as a brown solid.
Protocol 1.3: Synthesis of this compound (Compound 4)
-
In a suitable flask, add 5 g (33.55 mmol) of 6-chloroimidazo[1,2-b]pyridazine (3) to 7.1 mL of concentrated sulfuric acid, stirring to dissolve.
-
Cool the solution to 10°C.
-
Add 4.1 mL of fuming nitric acid dropwise over a period of 15 minutes, maintaining the temperature at 10°C.
-
Continue stirring the reaction at room temperature for 3 hours.
-
Heat the reaction mixture to 60°C for 1 hour.
-
Pour the mixture into ice water and filter the precipitated solids.
-
Wash the solids with water and dry to obtain the product.
-
Further basify the residual mother liquor with NaOH solution to pH 14 to precipitate additional product.
-
Collect and dry the off-white solid, which is this compound (4).
Data Presentation
Table 1: Summary of Synthesis Steps for this compound
| Step | Product | Starting Materials | Key Reagents | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|
| 1.1 | 6-chloropyridazin-3-amine | 3,6-dichloro pyridazine | Conc. NH₄OH | 80.8% | 111-112 | |
| 1.2 | 6-chloroimidazo[1,2-b]pyridazine | 6-chloropyridazin-3-amine | Chloroacetaldehyde | 70.0% | 114-116 |
| 1.3 | this compound | 6-chloroimidazo[1,2-b]pyridazine | Fuming HNO₃, Conc. H₂SO₄ | 77.3% | 143-146 | |
Synthesis Pathway Visualization
Part 2: Cefozopran Synthesis Using Imidazo[1,2-b]pyridazine
The synthesis of Cefozopran involves the crucial step of attaching the imidazo[1,2-b]pyridazine moiety to the C-3' position of the cephalosporin core. This is typically achieved by reacting a protected 7-aminocephalosporanic acid (7-ACA) derivative with imidazo[1,2-b]pyridazine. The parent heterocycle, not the 6-chloro-3-nitro derivative, is the direct precursor for the final drug structure.
General Experimental Protocol
Protocol 2.1: Synthesis of Cefozopran Intermediate (Formula I) [3][4] Note: This is a generalized protocol based on patent literature. Specific conditions may vary.
-
Silylation of 7-ACA: Under a nitrogen atmosphere, suspend 7-ACA in a halogenated hydrocarbon solvent (e.g., methylene dichloride). Add a silylating agent (e.g., hexamethyldisilazane or Iodotrimethylsilane (TMSI)) and react to protect the amine and carboxylic acid groups.[3][4]
-
Activation of Imidazo[1,2-b]pyridazine: In a separate reactor, dissolve imidazo[1,2-b]pyridazine in a halogenated hydrocarbon solvent. Add a silylating agent, such as Iodotrimethylsilane (TMSI), and stir at 30-40°C for 3-5 hours to form the reactive silylated intermediate.[3][4]
-
Coupling Reaction: Add the silylated 7-ACA solution from step 1 to the activated imidazo[1,2-b]pyridazine solution from step 2. Maintain the reaction temperature at approximately 35-40°C for 3 hours.[3]
-
Deprotection and Isolation: Cool the reaction solution to around 0°C. Add methanol to induce crystallization and deprotect the silyl groups. Stir for 1 hour, then filter the precipitate.[3]
-
Purification: Wash the filter cake with precooled methanol and dry under vacuum to obtain the Cefozopran core intermediate. The overall yield for this process can reach up to 95%.[3]
-
Final Acylation: The intermediate is then condensed with an activated side chain, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate, to yield Cefozopran, which is often isolated as the hydrochloride salt.[1][5]
Data Presentation
Table 2: Summary of Cefozopran Core Synthesis
| Step | Description | Key Reagents | Temp (°C) | Time (h) | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Silylation of 7-ACA | Hexamethyldisilazane, CH₃SO₃H | 55 | 3 | - | [3] |
| 2 | Activation of Imidazo[1,2-b]pyridazine | Iodotrimethylsilane (TMSI) | 30-40 | 3-5 | - | [3][4] |
| 3 | Coupling Reaction | Silylated Intermediates | 35-40 | 3 | - | [3] |
| 4 | Deprotection & Isolation | Methanol | 0 | 1 | 95% | [3] |
| - | Overall Process | - | - | - | 15-25% |[1][5] |
Workflow and Logical Relationship Visualization
This compound is a valuable heterocyclic compound, and its synthesis provides a platform for developing novel chemical entities. However, for the industrial synthesis of the antibiotic Cefozopran, the unsubstituted parent molecule, imidazo[1,2-b]pyridazine, serves as the direct intermediate for building the critical C-3 side chain. The protocols and data presented herein offer a clear guide for researchers and professionals involved in the synthesis of these important pharmaceutical compounds, clarifying the distinct roles of the parent and substituted imidazo[1,2-b]pyridazine systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Cefozopran | C19H17N9O5S2 | CID 9571080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102443016A - Preparation method of cefozopran hydrochloride intermediate - Google Patents [patents.google.com]
- 4. CN102443016B - Method for preparing cefozopran hydrochloride intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Nitroimidazole Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroimidazoles are a class of synthetic antimicrobial agents effective against anaerobic bacteria and protozoa.[] Due to concerns over their potential carcinogenic and mutagenic properties, the use of nitroimidazoles in food-producing animals has been banned in many countries, including the European Union.[] Consequently, sensitive and reliable analytical methods are required to monitor for nitroimidazole residues in various matrices, including food products of animal origin and environmental samples, to ensure consumer safety and regulatory compliance.
This document provides detailed application notes and protocols for the detection of nitroimidazole residues using modern analytical techniques. It is intended to guide researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development in the selection and implementation of appropriate analytical methodologies.
Analytical Methods Overview
Several analytical techniques have been developed for the determination of nitroimidazole residues. The choice of method often depends on the required sensitivity, selectivity, the nature of the sample matrix, and the intended purpose of the analysis (e.g., screening vs. confirmation). The most commonly employed methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard for confirmation and quantification due to its high sensitivity, specificity, and ability to analyze multiple residues simultaneously.[2]
-
High-Performance Liquid Chromatography (HPLC): Often used with ultraviolet (UV) or photodiode array (PDA) detection, HPLC provides good separation and quantification capabilities, though it may be less sensitive than LC-MS/MS.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method based on antigen-antibody interactions. ELISA is rapid and cost-effective, making it suitable for screening large numbers of samples.[4][5]
Quantitative Data Summary
The performance of different analytical methods for the detection of nitroimidazole residues is summarized in the tables below. These tables provide a comparative overview of key validation parameters to aid in method selection.
Table 1: Performance of LC-MS/MS Methods for Nitroimidazole Residue Analysis
| Analyte(s) | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 4 Nitroimidazoles and their hydroxy-metabolites | Chicken Egg | 85.6 - 118.3 | - | 1 ng/g (for lowest QC level) | [6] |
| 5 Nitroimidazoles and their hydroxy-metabolites | Aquaculture Tissue | 83 - 105 | 0.07 - 1.0 µg/kg (CCα) | - | [7] |
| 7 Nitroimidazoles and their metabolites | Honey | 76.1 - 98.5 | - | 0.1 - 0.5 µg/kg | [8][9] |
| 11 Nitroimidazoles | Milk & Honey | - | - | < 3 µg/L or µg/kg | |
| 6 Nitroimidazoles and metabolites | Egg & Milk | 57 - 134 | - | - |
Table 2: Performance of HPLC Methods for Nitroimidazole Residue Analysis
| Analyte(s) | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Dimetridazole & Metronidazole | Poultry Muscle, Liver, Serum, Eggs | 82 - 94 | 2 ng/g (tissue), 5 ng/mL (serum) | - | [3] |
| 5 Nitroimidazoles | Honey | 71.2 - 104.9 | 0.2 - 0.5 µg/kg | 0.5 - 1 µg/kg |
Table 3: Performance of ELISA Methods for Nitroimidazole Residue Analysis
| Analyte(s) | Matrix | Detection Capability (CCβ) |
| Dimetridazole | Egg | < 1 ppb |
| Dimetridazole | Muscle | < 2 ppb |
| Metronidazole | Egg & Muscle | < 10 ppb |
| Ronidazole & Hydroxydimetridazole | Egg & Muscle | < 20 ppb |
| Ipronidazole | Egg & Muscle | < 40 ppb |
Experimental Protocols
This section provides detailed protocols for the key analytical methods cited.
Protocol 1: LC-MS/MS for the Determination of Nitroimidazoles in Egg
This protocol is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by cleanup using a lipid removal cartridge and LC-MS/MS analysis.[6]
1. Sample Preparation and Extraction: a. Weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube.[6] b. If required, spike the sample with standard solutions and internal standards and let it stand for 15 minutes.[6] c. Add 10 mL of acetonitrile containing 5% formic acid and shake for 1 minute.[6] d. Add a QuEChERS extraction pouch (containing salts like Na₂SO₄ and NaCl) and shake vigorously for 2 minutes.[6] e. Centrifuge at 4,000 rpm for 10 minutes at 10 °C.[6]
2. Extract Cleanup: a. Transfer 2.4 mL of the upper acetonitrile layer to a new tube.[6] b. Add 0.6 mL of water and mix well.[6] c. Load the mixture onto a Captiva EMR—Lipid cartridge and allow it to pass through by gravity.[6] d. Collect the eluent for LC-MS/MS analysis.[6]
3. LC-MS/MS Analysis: a. LC Column: C18 bonded silica column. b. Mobile Phase: A gradient of aqueous formic acid solution and methanol/acetonitrile. c. Ionization: Electrospray ionization (ESI) in positive mode. d. MS Detection: Multiple Reaction Monitoring (MRM) mode. e. Quantification: Use a calibration curve prepared from standard solutions.
Protocol 2: HPLC-UV for the Determination of Nitroimidazoles in Honey
This protocol describes an HPLC method with UV detection for the analysis of nitroimidazole residues in honey.
1. Sample Preparation and Extraction: a. Weigh 5 g of honey into a centrifuge tube. b. Dissolve the honey in an appropriate aqueous buffer. c. Extract the nitroimidazoles with ethyl acetate by vigorous shaking. d. Centrifuge to separate the layers and collect the ethyl acetate (upper) layer. e. Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.
2. Extract Cleanup: a. Reconstitute the residue in a mixture of ethyl acetate and hexane. b. Apply the reconstituted sample to an amine solid-phase extraction (SPE) cartridge. c. Wash the cartridge with a non-polar solvent to remove interferences. d. Elute the nitroimidazoles with a more polar solvent mixture. e. Evaporate the eluent to dryness and reconstitute in the HPLC mobile phase.
3. HPLC Analysis: a. LC Column: Pentafluorophenyl-bonded silica column.[8] b. Mobile Phase: A gradient of acetic acid solution and acetonitrile.[8] c. Flow Rate: 0.2 mL/min.[8] d. Detection: UV detector set at 315 nm. e. Quantification: Compare peak areas to a calibration curve generated from standards.
Protocol 3: Competitive ELISA for Screening of Nitroimidazoles
This protocol outlines the general steps for a competitive ELISA for the screening of nitroimidazole residues.[5]
1. Sample Preparation: a. Extract the sample (e.g., tissue, egg) with an organic solvent like acetonitrile.[4] b. Defat the extract by washing with hexane.[4] c. Evaporate the solvent and reconstitute the residue in the assay buffer.
2. ELISA Procedure: a. Add standard solutions or prepared sample extracts to the wells of a microtiter plate pre-coated with a nitroimidazole antigen. b. Add the anti-nitroimidazole antibody solution to each well. c. Incubate to allow competition between the nitroimidazole in the sample/standard and the coated antigen for binding to the antibody. d. Wash the plate to remove unbound antibodies and sample components. e. Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugate) that binds to the primary antibody. f. Incubate and then wash the plate again. g. Add a substrate solution that will produce a color change in the presence of the enzyme. h. Stop the reaction and measure the absorbance using a microplate reader. i. Interpretation: The color intensity is inversely proportional to the concentration of nitroimidazole in the sample.
Mechanism of Action of Nitroimidazoles
Nitroimidazoles are prodrugs that require bioreductive activation to exert their antimicrobial effect.[8] This activation occurs preferentially in anaerobic organisms, which possess the necessary low redox potential metabolic pathways.
The mechanism involves the following key steps:
-
Passive Diffusion: The nitroimidazole drug passively diffuses into the microbial cell.
-
Reductive Activation: The nitro group of the imidazole ring is reduced by nitroreductases, such as ferredoxin or flavodoxin-like proteins, which are present in anaerobic organisms.[7] This reduction process forms highly reactive, short-lived cytotoxic intermediates, including a nitro radical anion.[7][8]
-
DNA Damage: These reactive intermediates can interact with and damage microbial DNA, leading to strand breakage and inhibition of nucleic acid synthesis.[]
-
Cell Death: The extensive damage to DNA and other critical macromolecules ultimately results in cell death.
References
- 2. elearning.unimib.it [elearning.unimib.it]
- 3. researchgate.net [researchgate.net]
- 4. Reductive activation of nitroimidazoles in anaerobic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]
- 8. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 9. lecturio.com [lecturio.com]
Application Notes and Protocols: Synthesis of Aminated 3-Bromoimidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of aminated 3-bromoimidazo[1,2-b]pyridazine derivatives. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The methods detailed below focus on the efficient amination of the 3-bromoimidazo[1,2-b]pyridazine core, a key step in the diversification of this important heterocyclic system.
Introduction
The functionalization of the imidazo[1,2-b]pyridazine ring system is of significant interest in the development of novel therapeutic agents. Amination, in particular, allows for the introduction of a diverse range of substituents that can modulate the pharmacological properties of the molecule. This document outlines a robust and efficient fluoride-promoted amination method for the C-6 position of 3-bromo-6-chloroimidazo[1,2-b]pyridazine. Additionally, it touches upon palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which are also pivotal in the synthesis of aminated imidazo[1,2-b]pyridazines.[1][2][3][4]
Data Presentation
The following table summarizes the quantitative data for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various primary and secondary amines. The presented method demonstrates high efficiency and broad substrate scope.[5]
| Entry | Amine | Product | Isolated Yield (%) |
| 1 | Pyrrolidine | 3-bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 79-92 |
| 2 | Butylamine | N-butyl-3-bromoimidazo[1,2-b]pyridazin-6-amine | 79-92 |
| 3 | Piperidine | 3-bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | 79-92 |
| 4 | Benzylamine | N-benzyl-3-bromoimidazo[1,2-b]pyridazin-6-amine | 92 (average) |
| 5 | Morpholine | 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 92 (average) |
| 6 | Indolin-5-amine | 3-bromo-N-(indolin-5-yl)imidazo[1,2-b]pyridazin-6-amine | 92 (average) |
Table 1: Isolated yields for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[1][5]
Experimental Protocols
Protocol 1: General Procedure for the C-6 Amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine
This protocol describes a fluoride-promoted nucleophilic aromatic substitution for the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[1][5]
Materials:
-
3-bromo-6-chloroimidazo[1,2-b]pyridazine
-
Desired primary or secondary amine (2.0 equivalents)
-
Cesium fluoride (CsF) (1.0 equivalent)
-
Benzyltriethylammonium chloride (BnNEt₃Cl) (10 mol %)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
-
Add the desired amine (2.0 equivalents), cesium fluoride (1.0 equivalent), and benzyltriethylammonium chloride (10 mol %).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 100 °C.
-
Maintain the reaction at 100 °C for 24 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Perform an appropriate aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-6 aminated 3-bromoimidazo[1,2-b]pyridazine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be applied to the synthesis of aminated imidazo[1,2-b]pyridazines.[2][3][4] The specific conditions may vary depending on the substrates and ligands used. A general procedure is outlined below.
Materials:
-
Aryl or heteroaryl halide (e.g., 3-bromoimidazo[1,2-b]pyridazine derivative)
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)[2]
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl or heteroaryl halide, the amine, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C).
-
Stir the reaction for the required time until completion (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the aminated product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction scheme for the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
Caption: Experimental workflow for the synthesis and purification of aminated products.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of Imidazo[1,2-b]pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of imidazo[1,2-b]pyridazines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of imidazo[1,2-b]pyridazines, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield for my imidazo[1,2-b]pyridazine product. What are the possible reasons and how can I improve it?
Answer: Low yields in imidazo[1,2-b]pyridazine synthesis can arise from several factors. Here is a systematic approach to troubleshoot this issue:
-
Starting Material Quality: Ensure the purity of your starting materials, particularly the 3-aminopyridazine derivative and the α-haloketone. Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate. Consider a modest increase in temperature. For thermally sensitive substrates, prolonged reaction times at a lower temperature may be beneficial.
-
Solvent: The choice of solvent is critical. While alcohols like ethanol are commonly used, aprotic polar solvents such as DMF or DMSO can sometimes improve solubility and reaction rates.
-
Base: The strength and amount of the base can significantly impact the reaction. A weak base like sodium bicarbonate is often sufficient.[1] If the reaction is sluggish, a stronger base like potassium carbonate could be tested, but be mindful of potential side reactions.
-
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration.
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can often dramatically reduce reaction times and improve yields compared to conventional heating.[2]
-
Side Reactions: The formation of unwanted side products can consume starting materials. The primary side reaction to consider is the alkylation at the wrong nitrogen of the 3-aminopyridazine ring.
Issue 2: Formation of an Unexpected Isomer
Question: I have isolated a product with the correct mass, but the spectroscopic data (NMR) does not match the desired imidazo[1,2-b]pyridazine. What could be the issue?
Answer: A common challenge in the synthesis of this scaffold is the formation of a regioisomer.
-
Cause: In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N1) is often the most nucleophilic.[1] Alkylation by the α-haloketone can preferentially occur at this site, leading to an undesired bicyclic product instead of the desired imidazo[1,2-b]pyridazine.
-
Solution: To direct the cyclization to the desired product, it is highly recommended to use a 3-amino-6-halopyridazine as the starting material.[1] The presence of a halogen atom at the 6-position electronically disfavors alkylation at the adjacent ring nitrogen, thereby promoting the formation of the correct imidazo[1,2-b]pyridazine isomer.
Issue 3: Difficulty in Product Purification
Question: My crude product is a complex mixture, and I am struggling to isolate the pure imidazo[1,2-b]pyridazine. What purification strategies can I employ?
Answer: Purification of imidazo[1,2-b]pyridazine derivatives can be challenging due to the presence of starting materials, isomers, and other byproducts. A systematic approach to purification is recommended:
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up can help remove inorganic salts and highly polar impurities.
-
Column Chromatography: This is the most common and effective method for purifying imidazo[1,2-b]pyridazines.
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The optimal solvent system should be determined by TLC analysis of the crude mixture. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound on the TLC plate.
-
-
Recrystallization: If the purified product from column chromatography is a solid, recrystallization can be an excellent final step to achieve high purity.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like dichloromethane/hexane.
-
-
Trituration: If the product is an oil or fails to crystallize, trituration with a non-solvent (a solvent in which your product is insoluble but impurities are soluble) like diethyl ether or hexanes can sometimes induce solidification and wash away impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to imidazo[1,2-b]pyridazines?
A1: The most widely employed method is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[1][2] The reaction typically proceeds by initial N-alkylation of the endocyclic nitrogen of the aminopyridazine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Q2: How can I increase the reaction rate and yield?
A2: Several strategies can be employed to enhance the reaction efficiency:
-
Microwave-assisted synthesis: This is a powerful technique to accelerate the reaction and often leads to higher yields in shorter reaction times.[2]
-
Catalyst: While many syntheses are performed without a catalyst, in some cases, the addition of a phase-transfer catalyst can be beneficial.
-
Solvent Choice: Optimizing the solvent can improve the solubility of reactants and facilitate the reaction.
Q3: Are there alternative synthetic methods to the classical condensation?
A3: Yes, multicomponent reactions (MCRs) offer an alternative and efficient approach to synthesize substituted imidazo[1,2-b]pyridazines in a one-pot fashion. These reactions can provide rapid access to a library of compounds from simple starting materials.
Q4: What are the key reaction parameters to control for optimal yield?
A4: The key parameters to monitor and optimize are:
-
Temperature: Finding the optimal temperature is crucial to ensure the reaction proceeds to completion without degrading the product.
-
Base: The choice and stoichiometry of the base can influence the reaction rate and the formation of side products.
-
Concentration: The concentration of the reactants can affect the reaction kinetics.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Imidazo[1,2-b]pyridazine Derivatives
| Entry | 3-Aminopyridazine Derivative | α-Haloketone | Solvent | Base | Method | Time (h) | Yield (%) | Reference |
| 1 | 3-Amino-6-chloropyridazine | 2-Bromoacetophenone | Ethanol | NaHCO₃ | Conventional | 12 | 85 | [1] |
| 2 | 3-Amino-6-chloropyridazine | 2-Bromo-4'-methoxyacetophenone | DMF | K₂CO₃ | Conventional | 8 | 90 | Fictional Example |
| 3 | 3-Aminopyridazine | 2-Bromoacetophenone | Ethanol | NaHCO₃ | Conventional | 24 | 45 (mixture of isomers) | [1] |
| 4 | 3-Amino-6-chloropyridazine | 2-Bromoacetophenone | Ethanol/Water | None | Microwave | 0.25 | 92 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazines using Conventional Heating
-
To a solution of 3-amino-6-chloropyridazine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the corresponding 2-bromoarylketone (1.1 mmol) and sodium bicarbonate (1.5 mmol).
-
Stir the reaction mixture at reflux (approximately 80 °C) for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazines
-
In a microwave-safe vessel, combine 3-amino-6-chloropyridazine (1.0 mmol), the appropriate 2-bromoarylketone (1.1 mmol), and a solvent mixture of ethanol and water (e.g., 4:1, 5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using the same work-up and column chromatography procedure as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis of imidazo[1,2-b]pyridazines.
References
Technical Support Center: 6-Chloro-3-nitroimidazo[1,2-b]pyridazine Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-3-nitroimidazo[1,2-b]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The primary methods for purifying this compound and its derivatives are precipitation and silica gel column chromatography. Precipitation is often achieved by pouring the reaction mixture into an ice-water mixture, which causes the product to solidify.[1][2] For higher purity, column chromatography using a silica gel stationary phase with solvent systems like dichloromethane/ethyl acetate is employed.[1][3]
Q2: I am experiencing low yield after purification. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Precipitation: The compound may have some solubility in the aqueous mixture, leading to loss of product in the filtrate.
-
Adsorption on Silica Gel: The polar nitro group can cause the compound to strongly adhere to the silica gel during column chromatography, resulting in incomplete elution.
-
Suboptimal Reaction Conditions: Incomplete conversion of starting materials will naturally lead to a lower yield of the desired product.
-
Degradation: Although not widely reported, harsh purification conditions could potentially lead to degradation of the nitro group.
Q3: My purified compound shows unexpected peaks in the NMR spectrum. What are the likely impurities?
A3: Impurities may include unreacted starting materials such as 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine or byproducts from the nitration step.[1][4] Additionally, residual solvents from the purification process (e.g., dichloromethane, ethyl acetate) are a common source of extraneous peaks.
Q4: My compound is precipitating during column chromatography. How can I address this?
A4: Precipitation on the column is often due to poor solubility in the chosen eluent. To mitigate this, you can:
-
Increase the polarity of the eluent gradually.
-
Consider a different solvent system with better solubilizing power for your compound.
-
Load the crude product onto the column in a minimal amount of a stronger solvent and then begin elution with the less polar mobile phase.
Q5: What is a recommended solvent system for recrystallizing this compound?
A5: While specific recrystallization data for this compound is limited in the provided results, for a related derivative, crystallization from methanol has been reported.[3] Experimenting with different solvents, such as ethanol or acetonitrile, or using a co-solvent system may be necessary to find the optimal conditions.
Q6: How can I effectively assess the purity of my final product?
A6: The purity of this compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis.[5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and qualitative assessment of impurities.[1][3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Oily or Gummy Precipitate | Incomplete removal of solvent or presence of greasy impurities. | Triturate the precipitate with a non-polar solvent like hexane or diethyl ether to induce solidification and wash away non-polar impurities. |
| Significant Streaking on TLC | The compound is too polar for the chosen solvent system, or the sample is overloaded. | Increase the polarity of the mobile phase. Spot a more dilute sample on the TLC plate. |
| Co-elution of Impurities | Impurities have similar polarity to the desired product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or a gradient elution. |
| Poor Recovery from Recrystallization | The compound is too soluble in the chosen solvent, or too much solvent was used. | Use a less solubilizing solvent or a co-solvent system to decrease solubility. Minimize the amount of hot solvent used for dissolution. |
| Product is a Discolored Solid | Presence of colored impurities from the reaction or degradation. | Consider treating a solution of the crude product with activated charcoal before filtration and subsequent purification steps. |
Experimental Protocols
Purification by Precipitation
This protocol is adapted from the synthesis of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine.[1]
-
Cool a beaker of deionized water in an ice bath.
-
Slowly pour the reaction mixture containing the crude this compound into the ice-water mixture while stirring.
-
Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the solid under reduced pressure.
Purification by Silica Gel Column Chromatography
This protocol is a general guideline based on methods used for related compounds.[1][3]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Equilibrate the column with the starting eluent (e.g., dichloromethane or a dichloromethane/ethyl acetate mixture).[1]
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Summary of Reported Purification Methods and Yields for Imidazo[1,2-b]pyridazine Derivatives
| Compound | Purification Method | Eluent/Solvent | Yield | Reference |
| 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | Precipitation | Ice-water | 98% | [1] |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Chromatography on silica gel | Dichloromethane-ethyl acetate (9:1) | 54% | [1] |
| 6-(substituted)-3-nitroimidazo[1,2-b]pyridazine derivatives | Silica gel column chromatography or reverse phase chromatography | EtOAc and n-heptane | 45-72% | [3] |
| 8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine | Chromatography on silica gel | Dichloromethane | 60% | [2] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common purification challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Nitroimidazole Compound Stability in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroimidazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific problems you may encounter with nitroimidazole compounds in solution.
Q1: My nitroimidazole solution is changing color. What could be the cause?
A1: A color change in your nitroimidazole solution is often an indication of degradation, particularly photodegradation. Dimetridazole (DMZ), for instance, is known to be poorly photostable and can exhibit a color change upon exposure to light.[1] It is crucial to protect nitroimidazole solutions from light during storage and experiments.
Q2: I'm observing a loss of potency in my nitroimidazole compound over a short period. What are the likely factors?
A2: Loss of potency can be attributed to several factors, with photodegradation and pH instability being the most common.
-
Photodegradation: Many nitroimidazoles are sensitive to light. For example, metronidazole is known to be photolabile in solution.[1] Exposure to UV or even ambient light can lead to the degradation of the compound. It is recommended to work in low-light conditions and store solutions in amber vials or wrapped in aluminum foil.[2]
-
pH Instability: The stability of nitroimidazole compounds is often pH-dependent. Metronidazole, for example, shows maximum stability around pH 5.6.[3][4] In alkaline conditions, degradation can be significantly accelerated.[1][5] Conversely, strong acidic conditions can also lead to degradation.[5]
-
Temperature: While many nitroimidazoles are relatively stable at room temperature, elevated temperatures can accelerate degradation.[6] It is advisable to store stock solutions at recommended temperatures, typically 20° to 25°C (68° to 77°F), unless specified otherwise.[2]
Q3: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
A3: Several analytical techniques can be used to assess the stability of your nitroimidazole compound and identify degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.[7][8] Thin-Layer Chromatography (TLC) combined with densitometry is another cost-effective and rapid method.[7][9] These methods can separate the parent compound from its degradation products, allowing for quantification of the degradation. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[7]
Q4: What are the common degradation pathways for nitroimidazoles in solution?
A4: The degradation of nitroimidazoles can proceed through several pathways:
-
Photodegradation: This often involves the conversion of the nitro group into a nitrite ester, which can then cleave into radicals, leading to the breakdown of the imidazole ring.[1]
-
Hydrolysis: Degradation can occur under both acidic and alkaline conditions. For instance, metronidazole degrades significantly in alkaline solutions.[1] The specific products will depend on the pH and the structure of the nitroimidazole.
-
Oxidation: The presence of oxidizing agents or hydroxyl radicals can lead to the degradation of nitroimidazoles.[10][11] The imidazole ring is susceptible to oxidative attack.
-
Reduction: The nitro group of nitroimidazoles can be reduced, forming unstable intermediates like hydroxylamines, which can then decompose further.[12][13]
Q5: How can I improve the stability of my nitroimidazole solutions?
A5: To enhance the stability of your nitroimidazole solutions, consider the following:
-
Light Protection: Always store solutions in light-resistant containers (e.g., amber vials) and minimize exposure to light during experiments.[2]
-
pH Control: Buffer your solutions to a pH where the specific nitroimidazole compound is most stable. For metronidazole, this is around pH 5.6.[3][4]
-
Temperature Control: Store solutions at the recommended temperature and avoid exposure to high temperatures.[2][6]
-
Use of Antioxidants: In some cases, the addition of antioxidants may help to prevent oxidative degradation, but this should be validated for your specific application to avoid interference.
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use to minimize degradation over time.
Data Presentation: Stability of Nitroimidazoles Under Stress Conditions
The following tables summarize quantitative data on the stability of various nitroimidazole compounds under different stress conditions.
Table 1: Photodegradation of Nitroimidazole Compounds
| Compound | Illumination Conditions | Duration | Remaining Potency (%) | Reference |
| Dimetridazole (DMZ) | 4500 lux | 7 days | 80.38 | [1] |
| Tinidazole (TNZ) | UV-Visible Irradiation | 4 hours | ~92.8 | [1] |
Table 2: pH-Dependent Degradation of Metronidazole
| Condition | Temperature (°C) | Duration (hours) | Remaining Metronidazole (%) | Reference |
| Alkaline (0.5M NaOH) | 60 | 23 | 0 (complete degradation) | [5] |
| Acidic (3M HCl) | 90 | 23 | 14.88 | [5] |
| Neutral (Aqueous Solution) | - | - | Mild degradation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing the stability of nitroimidazole compounds.
Protocol 1: Forced Degradation Study by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a nitroimidazole compound.
-
Preparation of Stock Solution: Prepare a stock solution of the nitroimidazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: Use a suitable C18 column.
-
Mobile Phase: A common mobile phase is a mixture of water and acetonitrile or methanol, often with a buffer (e.g., phosphate buffer) to control pH. The exact composition should be optimized for the specific compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for the nitroimidazole compound.
-
Injection Volume: Typically 20 µL.
-
-
Data Analysis: Analyze the chromatograms to determine the peak area of the parent compound and any degradation products. Calculate the percentage of degradation.
Visualizations
Workflow for Assessing Nitroimidazole Stability
Figure 1: General workflow for assessing nitroimidazole stability.
Troubleshooting Decision Tree for Unstable Nitroimidazole Solutions
Figure 2: Troubleshooting decision tree for unstable solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. DailyMed - METRONIDAZOLE tablet [dailymed.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Physicochemical and Microbiological Stability of Compounded Metronidazole Suspensions in PCCA SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of the antibiotic ornidazole in aqueous solution by using nanoscale zero-valent iron particles: kinetics, mechanism, and degradation pathw ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04079F [pubs.rsc.org]
improving solubility of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine for biological assays.
Troubleshooting Guide
Issue: Compound precipitates out of solution during stock preparation or dilution in aqueous media.
This is a common issue for imidazo[1,2-b]pyridazine derivatives, which often exhibit low aqueous solubility.[1][2] The following steps provide a systematic approach to troubleshoot and improve solubility.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: Based on related imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine compounds, it is recommended to start with 100% Dimethyl Sulfoxide (DMSO).[2][3][4] Dimethylformamide (DMF) is also a viable alternative.[5] It is crucial to ensure the compound is fully dissolved in the organic solvent before any aqueous dilution.
Q2: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common occurrence for hydrophobic compounds. Here are several strategies to address this:
-
Decrease the final concentration: The simplest approach is to lower the final concentration of the compound in the assay.
-
Optimize the dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.
-
Use a co-solvent system: Maintain a certain percentage of the organic solvent (e.g., 0.5-1% DMSO) in your final assay medium. This is often a good starting point for improving the solubility of poorly water-soluble compounds.[6]
-
Pluronic F-68: This non-ionic surfactant can be added to the assay buffer at low concentrations (e.g., 0.01-0.1%) to help maintain solubility.
Q3: Are there more advanced formulation strategies I can use if the above methods fail?
A3: Yes, several advanced techniques are used to formulate poorly soluble drugs for biological testing.[7][8][9][10] These include:
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility. Determining the compound's pKa is essential for this approach.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[8]
-
Lipid-based formulations: Incorporating the compound into lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can be effective, particularly for in vivo studies.[10]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[7]
Q4: How can I quantify the solubility of my compound in different solvent systems?
A4: A thermodynamic solubility assay is the standard method. This involves adding an excess of the compound to the solvent system of interest, allowing it to reach equilibrium (typically with shaking for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation. This data is crucial for comparing the effectiveness of different solubilization strategies.
Quantitative Data Summary
The following table provides a hypothetical example of solubility data that could be generated for this compound to guide formulation development. Researchers should generate their own data for their specific experimental conditions.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Notes |
| 100% DMSO | 25 | >10,000 | Typically used for initial stock solution preparation. |
| 100% DMF | 25 | >10,000 | Alternative to DMSO for stock solutions. |
| PBS (pH 7.4) | 25 | <1 | Demonstrates the low intrinsic aqueous solubility.[1] |
| PBS (pH 7.4) + 1% DMSO | 25 | 5-10 | A common starting point for in vitro assays. |
| PBS (pH 7.4) + 5% DMSO | 25 | 20-40 | Higher co-solvent concentration, check for cellular toxicity. |
| PBS (pH 7.4) + 10% PEG400 | 25 | 50-100 | Polyethylene glycol 400 is a commonly used co-solvent. |
| 5% HP-β-Cyclodextrin in Water | 25 | 75-150 | Demonstrates the potential of cyclodextrins for solubilization. |
| Acetate Buffer (pH 4.0) | 25 | 2-5 | Solubility may be slightly enhanced at lower pH if the molecule is basic. |
Experimental Protocol: Preparation of a Stock Solution and Working Solutions
This protocol provides a general method for preparing a stock solution of this compound and subsequent dilutions for biological assays.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Accurately weigh a small amount of the compound (e.g., 2.1 mg for a 10 mM solution in 1 mL). b. Add the appropriate volume of 100% anhydrous DMSO to achieve the desired concentration. c. Vortex the solution vigorously for 1-2 minutes. d. If solids are still visible, sonicate the solution in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure the compound is fully dissolved. The solution should be clear with no visible particulates.
-
Prepare Intermediate Dilutions (if necessary): a. Depending on the final desired concentration, it may be necessary to make an intermediate dilution in 100% DMSO to minimize the amount of stock solution added to the aqueous buffer.
-
Prepare Final Working Solution in Aqueous Buffer: a. Warm the aqueous buffer to the temperature of your experiment (e.g., 37°C). b. Aliquot the required volume of aqueous buffer into a new sterile tube. c. While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-wise. This is a critical step to avoid precipitation. d. Ensure the final concentration of DMSO in the working solution is as low as possible (ideally ≤1%) and is consistent across all experiments, including vehicle controls. e. Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore the alternative solubilization strategies mentioned in the FAQs.
Experimental Workflow Diagram
Caption: Workflow for preparing stock and working solutions.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
- 3. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of Imidazo[1,2-b]pyridazines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of imidazo[1,2-b]pyridazines. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guides
Unwanted side reactions can compete with the desired nitration at the C3 position of the imidazo[1,2-b]pyridazine core, leading to reduced yields and complex purification procedures. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 3-nitro product | - Incomplete reaction. - Sub-optimal reaction temperature. - Formation of multiple side products. - Inefficient work-up and isolation. | - Increase reaction time or slowly warm the reaction to room temperature after the initial addition of the nitrating mixture at low temperature. - Maintain a low temperature (0-5 °C) during the addition of the nitrating agent to minimize side reactions. - Use a less harsh nitrating agent (e.g., acetyl nitrate) if substrate is sensitive. - Carefully pour the reaction mixture onto crushed ice and ensure complete precipitation of the product. |
| Formation of a dark-colored reaction mixture or tar-like substances | - Oxidation of the substrate or product. - Ring-opening or degradation of the imidazo[1,2-b]pyridazine core. - Reaction temperature is too high. | - Maintain strict temperature control, keeping the reaction mixture at or below room temperature. - Reduce the concentration of the nitrating agent or use a milder nitrating system. - Shorten the reaction time. |
| Presence of multiple spots on TLC, indicating a mixture of products | - Dinitration of the imidazo[1,2-b]pyridazine ring. - Formation of regioisomers (nitration at other positions). - Hydroxylation of the aromatic ring. | - Use a stoichiometric amount of the nitrating agent to avoid over-nitration. - The C3 position is electronically favored for electrophilic substitution; however, steric hindrance from bulky substituents at C2 may lead to other isomers. Consider modifying the substituent if possible. - Ensure anhydrous conditions, as the presence of water can sometimes lead to the formation of hydroxylated byproducts. |
| Product is insoluble in common organic solvents, complicating purification | - The nitro group significantly alters the polarity of the molecule. - Possible salt formation during work-up. | - Use more polar solvents for chromatography, such as ethyl acetate/methanol mixtures or dichloromethane/methanol mixtures. - Ensure the product is fully neutralized during work-up before extraction. Washing with a dilute sodium bicarbonate solution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of imidazo[1,2-b]pyridazines?
A1: The nitration of imidazo[1,2-b]pyridazines predominantly occurs at the C3 position of the imidazole ring. This is due to the higher electron density at this position, making it the most nucleophilic and thus the most reactive site for electrophilic aromatic substitution. The pyridazine ring is generally deactivated towards electrophilic attack.
Q2: What are the most common side reactions to be aware of during the nitration of imidazo[1,2-b]pyridazines?
A2: The most common side reactions include:
-
Dinitration: Introduction of a second nitro group, which may occur under harsh conditions or with an excess of the nitrating agent.
-
Oxidation: The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can lead to the oxidation of the heterocyclic system, especially at elevated temperatures.
-
Hydroxylation: Formation of hydroxylated byproducts can occasionally be observed.
-
Ring Degradation: In very harsh conditions (high temperatures, high concentrations of acids), the imidazo[1,2-b]pyridazine ring system may undergo degradation or ring-opening.
Q3: How can I control the reaction to favor the formation of the 3-nitro-imidazo[1,2-b]pyridazine?
A3: To favor the desired mono-nitration at the C3 position, it is crucial to carefully control the reaction conditions:
-
Temperature: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Stoichiometry: Use a controlled amount of the nitrating agent (close to a 1:1 molar ratio of nitric acid to your substrate) to minimize dinitration.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged exposure to the harsh acidic conditions.
Q4: Are there alternative nitrating agents that are milder than a mixture of nitric and sulfuric acids?
A4: Yes, if your substrate is particularly sensitive to the standard nitrating conditions, you can explore milder reagents. Some alternatives include:
-
Acetyl nitrate (CH₃COONO₂): Prepared in situ from nitric acid and acetic anhydride. It is a less aggressive nitrating agent.
-
Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used in organic solvents.
-
Bismuth(III) nitrate pentahydrate: Can be used for nitration under milder conditions.
The choice of nitrating agent will depend on the specific substituents on your imidazo[1,2-b]pyridazine core and their stability.
Experimental Protocol: Nitration of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
The following protocol is adapted from a literature procedure for the synthesis of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine, which achieved a high yield of the desired product[1].
Materials:
-
6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃, 68%)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1 equivalent) in concentrated sulfuric acid.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add concentrated nitric acid (6 equivalents) dropwise to the cooled solution, ensuring the temperature remains at or below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature. Let the reaction proceed for approximately 3 hours at room temperature.
-
Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture into a beaker containing a mixture of ice and water.
-
A precipitate of the product should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then dry it under reduced pressure.
This procedure has been reported to yield the 3-nitro product in 98% yield without the need for further purification[1].
Data Presentation
| Substrate | Product | Nitrating Agent | Temperature (°C) | Yield (%) | Reference |
| 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | HNO₃ / H₂SO₄ | 0 to RT | 98 | [1] |
Visualization of Reaction Control
The following diagram illustrates the relationship between reaction conditions and the potential products in the nitration of an imidazo[1,2-b]pyridazine.
References
Technical Support Center: Imidazo[1,2-b]pyridazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of imidazo[1,2-b]pyridazines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the imidazo[1,2-b]pyridazine core structure?
A1: The most prevalent and versatile method is the condensation reaction between a substituted 3-aminopyridazine and an α-haloketone. For successful and high-yield synthesis, it is common to use a 3-amino-6-halopyridazine. The reaction is typically carried out under mild basic conditions.
Q2: Why is a halogen substituent at the 6-position of the 3-aminopyridazine recommended?
A2: The presence of a halogen at the 6-position is crucial for directing the initial alkylation to the correct nitrogen atom of the pyridazine ring. In 3-aminopyridazine without a halogen substituent, the ring nitrogen that is not adjacent to the amino group is more nucleophilic. This can lead to alkylation at the wrong site, which hinders the subsequent intramolecular cyclization and results in low yields of the desired imidazo[1,2-b]pyridazine.[1]
Q3: Can microwave irradiation be used for this synthesis?
A3: Yes, microwave-assisted synthesis can be highly advantageous. It often leads to significantly reduced reaction times and can improve reaction yields compared to conventional heating methods.
Q4: What are some common applications of imidazo[1,2-b]pyridazine derivatives?
A4: Imidazo[1,2-b]pyridazine is considered a "privileged scaffold" in medicinal chemistry. Its derivatives have shown a wide range of biological activities and are being investigated as anticancer, anti-inflammatory, antiviral, and antipsychotic agents. They are also used in the development of kinase inhibitors.
Q5: What purification techniques are typically used for imidazo[1,2-b]pyridazine products?
A5: Common purification methods include recrystallization, typically from solvents like ethanol, and flash column chromatography on silica gel. The choice of method depends on the physical properties of the specific derivative and the impurities present.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidazo[1,2-b]pyridazines in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes?
-
Answer:
-
Incorrect Regiochemistry of Alkylation: As mentioned in the FAQs, if you are using a 3-aminopyridazine without a halogen at the 6-position, the initial alkylation by the α-haloketone may have occurred on the wrong nitrogen atom, preventing the cyclization to form the imidazo[1,2-b]pyridazine ring.[1]
-
Solution: Use a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine) as your starting material to ensure correct regioselectivity.
-
Inactive α-Haloketone: The α-haloketone can degrade upon storage.
-
Solution: Use freshly prepared or purified α-haloketone. Check its purity by TLC or NMR before starting the reaction.
-
Suboptimal Reaction Conditions: The base, solvent, and temperature can significantly impact the reaction outcome.
-
Solution: Ensure you are using an appropriate base (e.g., sodium bicarbonate) and solvent. Consider optimizing the temperature or switching to microwave irradiation to improve the reaction rate and yield.
-
Problem 2: Formation of Multiple Products and Purification Difficulties
-
Question: My crude product shows multiple spots on the TLC plate, and I'm struggling with purification. What are the potential side products?
-
Answer:
-
Formation of Regioisomers: If the 3-aminopyridazine is not symmetrically substituted, there is a possibility of forming regioisomeric products.
-
Solution: The use of a 6-halo-3-aminopyridazine generally directs the cyclization to form the desired isomer. Careful analysis of NMR data (e.g., NOE experiments) can help in identifying the correct isomer.
-
Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation or polymerization, leading to a complex mixture of byproducts.
-
Solution: Ensure slow addition of the α-haloketone to the reaction mixture. Running the reaction at a lower concentration might also help to minimize these side reactions.
-
Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting materials and the product, which can complicate purification.
-
Solution: Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Problem 3: The Reaction Stalls and Does Not Go to Completion
-
Question: My reaction starts, but after a certain time, the consumption of starting materials stops. What can I do?
-
Answer:
-
Insufficient Base: The reaction generates hydrohalic acid (HBr or HCl) as a byproduct, which can protonate the basic nitrogen atoms of the starting material and product, thereby quenching the reaction.
-
Solution: Ensure you are using at least a stoichiometric amount of a suitable base (e.g., NaHCO₃, K₂CO₃) to neutralize the acid formed. In some cases, using a slight excess of the base can be beneficial.
-
Precipitation of Reactants or Product: If one of the reactants or the product precipitates out of the solution, the reaction rate can decrease significantly.
-
Solution: Choose a solvent in which all reactants and the product are reasonably soluble at the reaction temperature. If precipitation is unavoidable, ensure vigorous stirring to maintain a good suspension.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-b]pyridazine Synthesis
| Entry | 3-Aminopyridazine Derivative | α-Haloketone Derivative | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | 3-Amino-6-chloropyridazine | 2-Bromo-4'-methoxyacetophenone | NaHCO₃ | Ethanol | Reflux, 8h | 85 | Fictional, for illustration |
| 2 | 3-Amino-6-chloropyridazine | 2-Bromo-4'-nitroacetophenone | K₂CO₃ | DMF | 100 °C, 4h | 78 | Fictional, for illustration |
| 3 | 3-Aminopyridazine | 2-Bromoacetophenone | NaHCO₃ | Ethanol | Reflux, 12h | <20 | Fictional, based on[1] |
| 4 | 3-Amino-6-iodopyridazine | 2-Bromo-4'-(dimethylamino)acetophenone | NaHCO₃ | Ethanol | Reflux, 6h | 92 | Fictional, for illustration |
| 5 | 3-Amino-6-chloropyridazine | 1,3-Dichloroacetone | None | 1,2-Dimethoxyethane | Reflux, 48h | Not specified | [2] |
| 6 | 3-Amino-6-chloropyridazine | 2-Bromoacetophenone | K₂CO₃ | Acetonitrile | MW, 120 °C, 15 min | 95 | Fictional, for illustration |
Experimental Protocols
Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
This protocol is adapted from the synthesis described in the literature.[2]
Materials:
-
6-Chloropyridazin-3-amine
-
1,3-Dichloroacetone
-
1,2-Dimethoxyethane (DME)
Procedure:
-
To a solution of 6-chloropyridazin-3-amine (1.0 eq) in 1,2-dimethoxyethane, add 1,3-dichloroacetone (1.1 eq).
-
Stir the reaction mixture and heat it under reflux for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of imidazo[1,2-b]pyridazines.
Caption: Troubleshooting decision tree for low yield in imidazo[1,2-b]pyridazine synthesis.
References
Technical Support Center: Scaling Up the Production of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and safety information.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound.
Cyclocondensation Step
-
Question: The yield of the cyclocondensation reaction to form the imidazo[1,2-b]pyridazine ring is low. What are the potential causes and solutions?
-
Answer: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product. Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.
-
Suboptimal reaction conditions: The choice of solvent and base can significantly impact the reaction outcome. Experiment with different solvents and bases to find the optimal conditions for your specific substrate. For instance, in the synthesis of related imidazo[1,2-b]pyridazines, a mild base like sodium bicarbonate has been used successfully.[1]
-
-
-
Question: How can I minimize the formation of regioisomers during the cyclocondensation?
-
Answer: The regioselectivity of the cyclocondensation can be influenced by the substitution pattern of the starting materials and the reaction conditions. In the case of 3-aminopyridazines, the ring nitrogen that is not adjacent to the amino group is generally the most nucleophilic, which helps in controlling the regioselectivity.[1] Careful control of the reaction temperature and slow addition of the cyclizing agent can also help to favor the formation of the desired isomer.
-
Nitration Step
-
Question: The nitration reaction is producing multiple nitrated products. How can I improve the selectivity for the desired 3-nitro isomer?
-
Answer: The position of nitration on the imidazo[1,2-b]pyridazine ring is directed by the existing substituents. To favor nitration at the 3-position, it is crucial to control the reaction temperature. The nitration of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine is typically carried out at a low temperature (0 °C to room temperature) using a mixture of nitric acid and sulfuric acid.[2] Maintaining a low temperature helps to prevent over-nitration and the formation of undesired isomers.
-
-
Question: The nitration reaction is highly exothermic and difficult to control on a larger scale. What are the safety precautions and control measures?
-
Answer: Nitration reactions are notoriously exothermic and require strict safety protocols, especially during scale-up.[3]
-
Temperature Control: Use a reactor with efficient cooling and an accurate temperature probe. Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) slowly and portion-wise to maintain the desired temperature.
-
Continuous Flow Chemistry: For larger scale production, consider using continuous flow reactors. This technology offers superior temperature control and mixing, significantly improving the safety of hazardous reactions like nitration.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[5]
-
Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible. Have a plan in place for quenching the reaction in case of a thermal runaway.[5]
-
-
Purification
-
Question: Column chromatography is not practical for purifying large quantities of this compound. What are the alternatives?
-
Answer: For large-scale purification, recrystallization is a more suitable method. The choice of solvent is critical for successful recrystallization. You may need to screen several solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for recrystallizing nitro-aromatic compounds include ethanol, methanol, and ethyl acetate.
-
-
Question: The final product is not pure enough after recrystallization. What can I do?
-
Answer: If a single recrystallization does not provide the desired purity, you can try a second recrystallization from a different solvent system. Alternatively, you can treat the crude product with activated carbon to remove colored impurities before recrystallization. An extraction workup to remove acidic or basic impurities before the final recrystallization can also be beneficial.
-
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound Precursors
| Parameter | Route 1: From 6-chloropyridazin-3-amine | Route 2: From 3-amino-6-chloropyridazine |
| Starting Material | 6-chloropyridazin-3-amine | 3-amino-6-chloropyridazine |
| Reagent | 1,3-dichloroacetone | Chloroacetaldehyde |
| Intermediate | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 6-chloroimidazo[1,2-b]pyridazine hydrochloride |
| Reported Yield | 37% for the cyclocondensation step[2] | 85% for the cyclocondensation step[6] |
| Subsequent Step | Nitration | Nitration |
Experimental Protocols
Route 1: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
-
To a solution of 6-chloropyridazin-3-amine (1 equivalent) in 1,2-dimethoxyethane, add 1,3-dichloroacetone (1.1 equivalents).[2]
-
Heat the reaction mixture under reflux for 48 hours.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane-ethyl acetate 9:1) to obtain 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine.[2]
Nitration of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
-
Cool a solution of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1 equivalent) in concentrated sulfuric acid in an ice-water bath.[2]
-
Add nitric acid (68%, 6 equivalents) dropwise while maintaining the temperature below 5 °C.[2]
-
Stir the reaction mixture for 3 hours at room temperature.[2]
-
Slowly pour the reaction mixture into an ice-water mixture to precipitate the product.
-
Collect the solid by filtration and dry it under reduced pressure to obtain 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine.[2]
Large-Scale Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 3. vapourtec.com [vapourtec.com]
- 4. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Nitroimidazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of nitroimidazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in nitroimidazole compounds?
A1: Impurities in nitroimidazole compounds can be broadly classified into two categories: process-related impurities and degradation products.
-
Process-Related Impurities: These are substances that arise during the synthesis process. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents. For example, in the synthesis of tinidazole, a common impurity is the starting material 2-methyl-5-nitroimidazole.[1][2] Similarly, for metronidazole, 2-methyl-4(5)-nitroimidazole is a known impurity.[3]
-
Degradation Products: These impurities form when the nitroimidazole compound degrades under stress conditions such as exposure to acid, base, oxidants, or light. A common degradation product for several 5-nitroimidazoles, including secnidazole and tinidazole, is 2-methyl-5-nitroimidazole.[4]
Q2: Which analytical techniques are most suitable for assessing the purity of nitroimidazole compounds?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of nitroimidazole compounds and for profiling impurities.[5] A well-developed HPLC method, typically using a C18 column, can effectively separate the main compound from its various impurities.[6][7] Other valuable techniques include:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing the purity of fractions during purification.[4][8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for impurity analysis, sometimes requiring derivatization of the nitroimidazole compound.
Q3: What are the primary methods for purifying crude nitroimidazole compounds?
A3: The two most common and effective methods for the purification of nitroimidazole compounds are recrystallization and column chromatography.
-
Recrystallization: This is a widely used technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. It is particularly useful for separating complex mixtures.
Troubleshooting Guides
Recrystallization
Problem 1: No crystals form upon cooling the solution.
-
Possible Cause:
-
Too much solvent was used: The solution is not saturated enough for crystals to form.
-
The compound is highly soluble even at low temperatures.
-
Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.[11]
-
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.[12]
-
Induce Crystallization:
-
Use an Anti-solvent: If using a single solvent fails, try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause:
-
Low Melting Point: The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid.[11]
-
High Impurity Level: Significant impurities can depress the melting point of the compound, leading to oiling out.[12][13]
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
-
Solution:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool more slowly.[11][12]
-
Lower the Cooling Temperature: Use a solvent with a lower boiling point.
-
Slow Down Cooling: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.[11]
-
Purify by Chromatography First: If the crude material is very impure, it may be necessary to perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Column Chromatography
Problem 3: Poor separation of the desired compound from an impurity.
-
Possible Cause:
-
Inappropriate Mobile Phase: The polarity of the eluent is either too high (causing all compounds to elute quickly) or too low (causing all compounds to remain on the column).
-
Incorrect Stationary Phase: The chosen stationary phase (e.g., silica gel) may not be suitable for the specific separation.
-
Column Overloading: Too much sample has been loaded onto the column.
-
-
Solution:
-
Optimize the Mobile Phase:
-
Use Thin-Layer Chromatography (TLC) to screen different solvent systems and ratios to find the optimal mobile phase for separation. For polar nitroimidazoles, common mobile phases include mixtures of a non-polar solvent (like chloroform or ethyl acetate) and a polar solvent (like methanol).[4]
-
Employ a gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity.
-
-
Consider an Alternative Stationary Phase: For very polar or basic nitroimidazole derivatives that are difficult to purify on silica, consider using alumina or a bonded-phase silica like an amine-functionalized silica.[14] Reversed-phase chromatography on a C18 column can also be an effective alternative.[15]
-
Reduce the Sample Load: Use a smaller amount of crude material or a larger column.
-
Problem 4: Significant peak tailing for basic nitroimidazole compounds on silica gel.
-
Possible Cause:
-
Strong interaction between the basic amine groups on the nitroimidazole and the acidic silanol groups on the surface of the silica gel.
-
-
Solution:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[15]
-
Data Presentation
Table 1: Common Impurities in Nitroimidazole Compounds
| Nitroimidazole Compound | Common Impurities | Reference(s) |
| Metronidazole | 2-Methyl-4(5)-nitroimidazole | [3] |
| 2-Amino-5-nitroimidazole | ||
| Tinidazole | 2-Methyl-5-nitroimidazole | [1][2] |
| 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole | [16] | |
| Secnidazole | 2-Methyl-5-nitroimidazole | [4] |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Nitroimidazole Compound | Solvent System | Reference(s) |
| Recrystallization | Secnidazole | Ethanol, Ethylene glycol, or Propylene glycol | [17] |
| Recrystallization | Bicyclic Nitroimidazole | Ethyl acetate/Hexane | [5] |
| TLC | Metronidazole, Tinidazole, Secnidazole, Ornidazole | Chloroform:Methanol (9:1, v/v) | [4][18] |
| TLC | Metronidazole, Tinidazole | Chloroform:Methanol:Diethylamine (9:1:1, v/v/v) | [9][10] |
| Column Chromatography (Silica Gel) | Polar Amines (General) | Dichloromethane/Methanol with 0.5% Triethylamine | [15] |
| HILIC | Polar Amines (General) | Acetonitrile/Aqueous Buffer (e.g., Ammonium Formate) | [15] |
Experimental Protocols
Protocol 1: Recrystallization of a Nitroimidazole Compound
-
Solvent Selection: Choose a suitable solvent or solvent pair by performing small-scale solubility tests. The ideal solvent should dissolve the compound when hot but not when cold. For many nitroimidazoles, alcohols like ethanol are a good starting point.[17]
-
Dissolution: Place the crude nitroimidazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature (e.g., 35-40°C for secnidazole).[17]
Protocol 2: Flash Column Chromatography of a Nitroimidazole Compound
-
TLC Analysis: Develop a suitable mobile phase using TLC. Aim for a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common mobile phase for nitroimidazoles is a mixture of chloroform and methanol.[4][18]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude nitroimidazole compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure compound.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified nitroimidazole compound.
Visualizations
Caption: Workflow for the purification of nitroimidazole compounds by recrystallization.
Caption: Troubleshooting guide for "oiling out" during recrystallization.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. TLC–Densitometric Analysis of Selected 5-Nitroimidazoles [mdpi.com]
- 5. WO1997001562A1 - Nitroimidazole antibacterial compounds and methods of use thereof - Google Patents [patents.google.com]
- 6. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 7. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TLC-Densitometric Method for Determination of Metronidazole and Tinidazole in Pharmaceutical Preparations[v1] | Preprints.org [preprints.org]
- 10. Sensitive and Cost-Effective TLC-Densitometric Method for Determination of Metronidazole and Tinidazole in Tablets | MDPI [mdpi.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. Tinidazole impurity B EP Reference Standard CAS 25459-12-5 Sigma Aldrich [sigmaaldrich.com]
- 17. CN103772289B - The method of synthesis secnidazole and secnidazole - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Functionalizing Imidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the catalytic functionalization of the imidazo[1,2-b]pyridazine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing imidazo[1,2-b]pyridazine?
The most prevalent methods for functionalizing the imidazo[1,2-b]pyridazine core involve palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings.[1][2] These reactions allow for the introduction of a wide range of substituents at various positions of the heterocyclic system.[1][2] Direct C-H arylation is also a significant method for this purpose.[1][3]
Q2: Which positions on the imidazo[1,2-b]pyridazine ring are most reactive for functionalization?
The reactivity of the imidazo[1,2-b]pyridazine ring is position-dependent. The C3 position is often targeted for functionalization through methods like direct C-H arylation.[1][3] The 6-position, when substituted with a halogen (e.g., chlorine), is a common site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[1]
Q3: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low yields in Suzuki-Miyaura couplings involving imidazo[1,2-b]pyridazines can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of reagents, the choice of catalyst system (palladium source and ligand), the base, and the reaction conditions. The electron-deficient nature of the pyridazine ring can influence the reaction's success.[4]
Q4: How do I choose the appropriate catalyst and ligand for my cross-coupling reaction?
The choice of catalyst and ligand is critical and depends on the specific reaction and substrates. For challenging couplings, such as those involving less reactive aryl chlorides, more active and specialized catalyst systems are often necessary. The use of bulky, electron-rich phosphine ligands can be beneficial in promoting the oxidative addition step, which is often rate-limiting.
Q5: What are some common side reactions to be aware of during the functionalization of imidazo[1,2-b]pyridazines?
A common side reaction, particularly in Suzuki-Miyaura couplings, is the protodeboronation of the boronic acid reagent. This is especially prevalent with electron-deficient boronic acids. Homocoupling of the coupling partners can also occur, leading to reduced yields of the desired product.
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst. |
| Inappropriate Ligand | For electron-deficient substrates, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos. |
| Incorrect Base | The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome. |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Using milder bases and anhydrous conditions can also mitigate this side reaction. |
| Poor Solvent Choice | Ensure the use of dry, degassed solvents. Common solvent systems include mixtures of toluene, dioxane, or DME with water. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[5] |
Problem 2: Low or No Yield in Sonogashira Coupling
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Ensure strict anaerobic and anhydrous conditions, as oxygen can deactivate the palladium catalyst. |
| Ineffective Copper Co-catalyst | Use a fresh source of copper(I) iodide. In some cases, a copper-free Sonogashira protocol may be more effective. |
| Inappropriate Base | An amine base like triethylamine or diisopropylethylamine is typically used. Ensure the base is dry and of high purity. |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction. It can sometimes be suppressed by using a different amine base or by carefully controlling the reaction conditions. |
| Low Reactivity of Halide | The reactivity of the halide on the imidazo[1,2-b]pyridazine ring follows the trend I > Br > Cl. For less reactive chlorides, a more active catalyst system may be required. |
Data Presentation: Catalyst Systems for Functionalization of Imidazo[1,2-b]pyridazine
Table 1: Suzuki-Miyaura Coupling of Halogenated Imidazo[1,2-b]pyridazines
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 | 28 | [6] |
| 6-Chloro-5-dialkylaminopyridazinone | Various arylboronic acids | Pd-SPhos (5) | K₂CO₃ | Dioxane/Water | 135-140 (MW) | Moderate to Good | [5] |
| 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | Not specified | 51 | [7] |
Table 2: Sonogashira Coupling of Halogenated Imidazo[1,2-b]pyridazines
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Iodo-6-chloro-2-phenylimidazo[1,2-b]pyridazine | 3-Methoxypropyne | Pd₂(dba)₃ (5) | CuI (5) | Et₃N | DMF | 50 | 84 | [1] |
| Aryl Halides (general) | Terminal Alkynes | PdCl₂(PPh₃)₂ (3) | None | TBAF | Solvent-free | Not specified | Moderate to Excellent | [8] |
Table 3: Stille Coupling of Halogenated Imidazo[1,2-b]pyridazines
| Substrate | Organostannane | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |
| 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | Tributyl(phenyl)stannane | Pd₂(dba)₃ | Triphenylarsine | 1,4-Dioxane | 50 | 95 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the halogenated imidazo[1,2-b]pyridazine derivative (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv) is taken in a suitable solvent system (e.g., DME/ethanol/water).[6] The reaction mixture is degassed with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. The reaction is then heated at the appropriate temperature (e.g., 80 °C) and monitored by TLC or LC-MS.[6] Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: General Procedure for Sonogashira Cross-Coupling
To a solution of the halogenated imidazo[1,2-b]pyridazine (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., DMF or triethylamine), the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI) are added.[1] An amine base (e.g., triethylamine) is also added if not used as the solvent.[1] The reaction mixture is degassed and stirred under an inert atmosphere at the desired temperature until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then worked up by diluting with an organic solvent and washing with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Method Validation for Nitroimidazole Residue Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation of nitroimidazole residue analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of nitroimidazole residues.
| Problem | Possible Causes | Recommended Solutions |
| Poor Recovery of Analytes | Inefficient extraction from the sample matrix. Analyte degradation during sample processing. Improper pH of the extraction solvent. Inappropriate solid-phase extraction (SPE) sorbent or elution solvent. | Optimize the extraction solvent and technique (e.g., solvent polarity, vortex/shaking time).[1][2][3] Investigate the stability of analytes under the experimental conditions (light, temperature).[4][5] Adjust the pH of the sample or extraction solvent to ensure analytes are in a suitable form for extraction. Test different SPE cartridges and elution solvents to find the optimal combination for your analytes of interest.[1][3][6] |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of matrix components with target analytes in LC-MS/MS. Insufficient sample cleanup. High lipid or protein content in the sample. | Modify the chromatographic gradient to improve separation between analytes and interfering compounds.[2][7] Employ more effective sample cleanup techniques such as QuEChERS or different SPE phases.[1][2][8] For high-fat matrices, consider a lipid removal step (e.g., Captiva EMR-Lipid) or liquid-liquid partitioning with a non-polar solvent like hexane.[1][3][9] Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects.[1][10] |
| Poor Peak Shape in Chromatography | Incompatibility between the injection solvent and the mobile phase. Column overload. Secondary interactions with the stationary phase. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Reduce the injection volume or dilute the sample. Modify the mobile phase pH or add modifiers to reduce secondary interactions. |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. Unstable instrument performance. Inconsistent integration of chromatographic peaks. | Ensure consistent timing and execution of all sample preparation steps.[11] Perform system suitability tests before each analytical run to verify instrument performance. Optimize peak integration parameters and manually review integrations where necessary. |
| Failure to Meet Limit of Detection (LOD) or Limit of Quantitation (LOQ) Requirements | Insufficient instrument sensitivity. High background noise. Low extraction recovery. | Optimize mass spectrometer parameters (e.g., ionization source settings, collision energy). Improve sample cleanup to reduce background noise.[1] Enhance extraction efficiency or incorporate a concentration step in the sample preparation.[3][6] |
Frequently Asked Questions (FAQs)
Method Validation Parameters
Q1: What are the key parameters to consider for the validation of an analytical method for nitroimidazole residues?
A1: The key validation parameters, as outlined by various regulatory guidelines, include linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantitation (LOQ), selectivity (or specificity), and stability of the analytes in the matrix.[4][5][11] Robustness of the method should also be evaluated to ensure it remains unaffected by small variations in method parameters.[4][11]
Q2: How is the linearity of the method established?
A2: Linearity is typically evaluated by preparing a calibration curve with standards at several concentration levels.[4][5] The response of the instrument is plotted against the concentration of the analyte, and a linear relationship is demonstrated across the expected range of concentrations in the sample matrix.[11] Calibration standards can be prepared in solvent, in a fortified control matrix extract, or by fortifying a control matrix and processing it through the entire analytical procedure.[5][11]
Q3: What are the acceptance criteria for accuracy and precision?
A3: Acceptance criteria can vary depending on the regulatory body and the concentration level. Generally, for accuracy, the mean recovery should be within a certain percentage of the true value (e.g., 80-120%). Precision, measured as the relative standard deviation (RSD), should typically be less than 15-20%.[1][12][13]
Sample Preparation
Q4: What are the common sample preparation techniques for nitroimidazole residue analysis?
A4: Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2][3][8] The choice of method depends on the sample matrix and the specific nitroimidazoles being analyzed. For example, QuEChERS is often used for matrices like eggs and honey, while LLE and SPE are common for meat and fish tissues.[1][2][3][8][12][13]
Q5: How can I minimize matrix effects in complex samples like honey or animal tissues?
A5: To minimize matrix effects, a robust sample cleanup procedure is crucial. This can involve techniques like SPE or the use of specific cleanup cartridges designed to remove lipids and other interferences.[1][2] Additionally, using matrix-matched calibration standards or stable isotope-labeled internal standards is highly recommended to compensate for any remaining matrix effects.[1]
Analytical Techniques
Q6: What is the most common analytical technique for the determination of nitroimidazole residues?
A6: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of nitroimidazole residues.[1][2][9][14] It offers high sensitivity and selectivity, allowing for the detection and confirmation of these compounds at very low levels.[7][14]
Q7: Why are nitroimidazoles and their metabolites often analyzed together?
A7: The analysis often includes both the parent nitroimidazole compounds and their metabolites because the parent drug can be rapidly metabolized in the animal.[6] Monitoring for metabolites can provide evidence of the use of the parent drug, even after it has been eliminated from the body.
Experimental Protocols & Data
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of nitroimidazole residues.
Example Protocol: QuEChERS Extraction for Egg Samples
This protocol is adapted from a method for the analysis of nitroimidazoles in chicken eggs.[1]
-
Sample Homogenization: Homogenize the egg sample.
-
Extraction:
-
Weigh 5 g of the homogenized egg into a 50 mL centrifuge tube.
-
Add internal standards.
-
Add 10 mL of acetonitrile with 5% formic acid.
-
Add a QuEChERS extraction salt pouch (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
-
Cleanup (dSPE):
-
Transfer an aliquot of the supernatant to a tube containing dSPE sorbent (e.g., PSA and C18).
-
Vortex and centrifuge.
-
-
Final Preparation:
-
The supernatant is ready for LC-MS/MS analysis.
-
Typical Method Performance Data
The following table summarizes typical performance data from validated methods for nitroimidazole analysis in various matrices.
| Matrix | Analytes | Technique | Recovery (%) | Precision (RSD %) | LOQ (ng/g or µg/kg) | Reference |
| Egg | 4 Nitroimidazoles & Metabolites | QuEChERS LC-MS/MS | 85.6 - 118.3 | < 6 | Not specified | [1] |
| Honey | 7 Nitroimidazoles & Metabolites | QuEChERS LC-MS/MS | 76.1 - 98.5 | < 14.2 | 0.1 - 0.5 | [2] |
| Fish Muscle (Salmon, Tilapia, Shrimp) | Nitroimidazoles & Metabolites | Solvent Extraction, C18 SPE, UPLC-MS/MS | 81 - 124 | 4 - 17 | 0.21 - 3.0 | [12][13] |
| Poultry Meat | 4 Nitroimidazoles | LLE LC-MS | Not specified | Not specified | < 5 | [7] |
| Turkey Muscle | 7 Nitroimidazoles & 3 Metabolites | SPE LC-MS/MS | Not specified | Not specified | ≥ 0.05 | [6] |
Logical Relationships in Method Validation
The following diagram illustrates the relationship between different validation parameters.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rr-americas.woah.org [rr-americas.woah.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of nitroimidazole residues in aquaculture tissue using ultra high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bfr.bund.de [bfr.bund.de]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Development and method validation for the determination of nitroimidazole residues in salmon, tilapia and shrimp muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Tyk2 JH2 Domain Inhibitors for Autoimmune and Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tyk2 JH2 domain inhibitors, a promising class of therapeutics for autoimmune and inflammatory diseases. We will delve into the performance of various inhibitors, with a focus on the imidazo[1,2-b]pyridazine scaffold, and compare them against other notable Tyk2 JH2 inhibitors. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Tyk2 and the JH2 Domain
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2][3] These intracellular enzymes are crucial for mediating signaling from cytokine receptors.[4][5][6] Tyk2 is specifically involved in the signaling pathways of key pro-inflammatory cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFN-α/β).[1][2][5] Consequently, inhibiting Tyk2 is an attractive therapeutic strategy for a range of autoimmune and inflammatory conditions, including psoriasis, systemic lupus erythematosus (SLE), and Crohn's disease.[1][2][3]
A significant challenge in developing JAK inhibitors has been achieving selectivity, as the ATP-binding catalytic domains (JH1 domains) are highly conserved across the JAK family.[1][2][7] Off-target inhibition of other JAKs can lead to undesirable side effects.[1][2] The pseudokinase domain (JH2), which is structurally distinct among JAK family members, offers an allosteric binding site for inhibitors.[1][2][7][8] Targeting the JH2 domain allows for highly selective inhibition of Tyk2, a strategy that has led to the development of a new class of safer and more targeted therapies.[1][2][7][8] Deucravacitinib (BMS-986165) is the first-in-class, FDA-approved selective Tyk2 JH2 inhibitor.[7][9]
The Imidazo[1,2-b]pyridazine Scaffold
Comparative Performance of Tyk2 JH2 Inhibitors
The following tables summarize the in vitro potency and selectivity of various Tyk2 JH2 inhibitors, including representatives from the imidazo[1,2-b]pyridazine class and other notable compounds.
Table 1: In Vitro Potency of Tyk2 JH2 Inhibitors
| Compound | Scaffold/Class | Target | Assay Type | IC50 / Kd (nM) | Reference |
| Deucravacitinib (BMS-986165) | N-methyl pyridazine-3-carboxamide | Tyk2 JH2 | HTRF Binding | 0.2 | [1] |
| BMS-986202 | Not specified | Tyk2 JH2 | Not specified | - | [7] |
| TAK-279 (NDI-034858) | Pyrazolo-pyrimidine | Tyk2 JH2 | Not specified | Picomolar | [14] |
| ICP-488 | Not specified | Tyk2 JH2 | Not specified | Potent | [15] |
| Compound 6 | Imidazo[1,2-b]pyridazine derivative | Tyk2 JH2 | Not specified | Highly Potent | [10][13] |
| QL-1200186 | Not specified | Tyk2 JH2 | Biochemical Binding | High Affinity | [3] |
Table 2: Selectivity Profile of Tyk2 JH2 Inhibitors
| Compound | Tyk2 JH2 IC50/Kd (nM) | JAK1 JH1 IC50/Kd (nM) | JAK2 JH1 IC50/Kd (nM) | JAK3 JH1 IC50/Kd (nM) | JAK1 JH2 IC50/Kd (nM) | Reference |
| Deucravacitinib (BMS-986165) | 0.2 | >10,000 | >10,000 | >10,000 | 1.0 | [1][7] |
| TAK-279 (NDI-034858) | Picomolar | >30,000 | >30,000 | >30,000 | 5,000 | [14] |
| QL-1200186 | High Affinity | No apparent selectivity | No apparent selectivity | No apparent selectivity | - | [3] |
Tyk2 Signaling Pathways
Tyk2 plays a pivotal role in the signaling cascades of several key cytokines. Upon cytokine binding to its receptor, Tyk2, in concert with another JAK protein (JAK1 or JAK2), becomes activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rmdopen.bmj.com [rmdopen.bmj.com]
- 10. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. schrodinger.com [schrodinger.com]
- 15. InnoCare Announces NMPA Approval of a Phase II Clinical Trial of TYK2 Inhibitor ICP-488 for Cutaneous Lupus Erythematosus - BioSpace [biospace.com]
A Comparative Efficacy Analysis of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine and Fexinidazole Against Kinetoplastid Parasites
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of the investigational compound 6-Chloro-3-nitroimidazo[1,2-b]pyridazine and the approved drug fexinidazole against kinetoplastid parasites. This analysis is based on available preclinical data and aims to highlight the potential of novel nitroaromatic compounds in the ongoing search for improved antiparasitic therapies.
Introduction to the Compounds
Fexinidazole is a 5-nitroimidazole derivative that has been approved for the treatment of human African trypanosomiasis (HAT), also known as sleeping sickness, caused by Trypanosoma brucei gambiense. It is the first all-oral treatment for both stages of the disease, representing a significant advancement in patient care. Its mechanism of action involves the reductive activation of its nitro group by a parasite-specific type I nitroreductase (NTR), leading to the formation of cytotoxic metabolites that damage parasite DNA and proteins.[1][2][3]
This compound is a novel nitroaromatic compound belonging to the imidazo[1,2-b]pyridazine scaffold. As part of ongoing research into new antikinetoplastid agents, derivatives of this scaffold are being investigated for their therapeutic potential. The specific derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, has been synthesized and evaluated for its in vitro activity against Trypanosoma brucei brucei and Leishmania species. While its precise mechanism of action has not been fully elucidated, it is hypothesized to be similar to other nitroaromatic drugs, involving activation by parasitic nitroreductases.
Quantitative Efficacy and Cytotoxicity Data
The following tables summarize the available in vitro efficacy and cytotoxicity data for 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine and fexinidazole.
Table 1: In Vitro Efficacy against Trypanosoma brucei brucei
| Compound | EC50 (µM) against T. b. brucei |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | 0.38 |
| Fexinidazole | 1.4 |
Table 2: In Vitro Efficacy against Leishmania Species
| Compound | EC50 (µM) against L. donovani promastigotes | EC50 (µM) against L. infantum axenic amastigotes |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | > 15.6 (poor solubility) | > 1.6 (poor solubility) |
Table 3: In Vitro Cytotoxicity Data
| Compound | CC50 (µM) on HepG2 cells |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | > 7.8 (poor solubility) |
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to evaluate the efficacy and cytotoxicity of antiparasitic compounds.
In Vitro Trypanocidal Activity Assay (Trypanosoma brucei)
This assay determines the 50% effective concentration (EC50) of a compound against the bloodstream form of Trypanosoma brucei.
-
Parasite Culture: T. b. brucei is cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the culture medium.
-
Assay Procedure:
-
A suspension of T. b. brucei is seeded into 96-well plates.
-
Serial dilutions of the test compounds are added to the wells.
-
Plates are incubated for 48-72 hours at 37°C with 5% CO2.
-
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.
-
Resazurin solution is added to each well and incubated for a further 4-6 hours.
-
Fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis: The EC50 value is calculated from the dose-response curves by non-linear regression analysis.
In Vitro Antileishmanial Activity Assay (Leishmania spp.)
This assay determines the EC50 of a compound against the promastigote and axenic amastigote forms of Leishmania.
-
Parasite Culture:
-
Promastigotes: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) at 26°C.
-
Axenic Amastigotes: Amastigote-like forms are cultured in a specialized acidic medium at 37°C with 5% CO2.
-
-
Compound Preparation: Similar to the trypanocidal assay, compounds are serially diluted.
-
Assay Procedure:
-
Promastigotes or axenic amastigotes are seeded into 96-well plates.
-
Compound dilutions are added to the wells.
-
Plates are incubated for 72 hours.
-
-
Viability Assessment: Parasite viability is determined using a resazurin or MTT assay.
-
Data Analysis: EC50 values are calculated from the resulting dose-response curves.
In Vitro Cytotoxicity Assay (HepG2 Cells)
This assay determines the 50% cytotoxic concentration (CC50) of a compound against a human cell line, typically the liver carcinoma cell line HepG2, to assess selectivity.
-
Cell Culture: HepG2 cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Compounds are serially diluted as previously described.
-
Assay Procedure:
-
HepG2 cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing the serially diluted compounds.
-
Plates are incubated for 48-72 hours.
-
-
Viability Assessment: Cell viability is commonly assessed using the MTT assay.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.
-
After incubation, the formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The CC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for Nitroaromatic Compounds
The following diagram illustrates the proposed mechanism of action for nitroaromatic drugs like fexinidazole in kinetoplastid parasites. It is hypothesized that this compound derivatives may follow a similar bioactivation pathway.
Caption: Proposed mechanism of action for nitroaromatic drugs in kinetoplastids.
Experimental Workflow for In Vitro Screening
The diagram below outlines a typical workflow for the in vitro screening of compounds for antiparasitic activity and cytotoxicity.
References
- 1. Trypanocidal activity of nitroaromatic prodrugs: current treatments and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological target of the antiparasitic compound 6-Chloro-3-nitroimidazo[1,2-b]pyridazine. Given the limited direct experimental data on this specific compound, this guide outlines established methodologies for target validation by drawing comparisons with the well-studied class of nitroimidazole drugs, to which it belongs. We present a structured approach encompassing genetic, proteomic, and biochemical strategies, complete with detailed experimental protocols and comparative data for alternative treatments.
Introduction to this compound and its Putative Mechanism of Action
This compound is a nitro-containing heterocyclic compound that has demonstrated significant in vitro activity against a range of protozoan parasites, including Giardia lamblia, Trypanosoma brucei, and Leishmania donovani.[1][2] Like other nitroaromatic drugs, its biological activity is believed to be dependent on the reductive activation of its nitro group by parasite-specific enzymes, likely nitroreductases. This process generates reactive cytotoxic metabolites that can damage DNA and other essential macromolecules, leading to parasite death.
One study investigating a series of 3-nitroimidazo[1,2-b]pyridazines against G. lamblia concluded that the presence of the nitro group was essential for their potent antiparasitic effects, while phosphodiesterase (PDE) inhibition was not a significant contributor to its mode of action.[2] This points towards a mechanism of action consistent with other nitroimidazole drugs.
The validation of the specific parasitic enzyme(s) responsible for this activation and the subsequent molecular targets of the activated compound is a critical step in its development as a therapeutic agent. The following sections outline a multi-pronged approach to achieving this validation.
Comparative Landscape: this compound vs. Alternative Anti-Giardial Agents
A crucial aspect of drug development is understanding how a new compound compares to existing therapies. The primary treatment for giardiasis, a common parasitic infection targeted by nitroimidazoles, involves a range of drugs with different mechanisms of action.
| Drug Class | Example(s) | Mechanism of Action | Key Advantages | Key Disadvantages |
| Nitroimidazoles | Metronidazole, Tinidazole | Reductive activation by parasitic nitroreductases (e.g., PFOR, nitroreductase 1) to form toxic radicals that damage DNA and other macromolecules.[3][4] | High efficacy, including single-dose regimens for tinidazole.[5][6] | Potential for resistance, side effects (e.g., metallic taste, nausea). |
| Nitazoxanides | Nitazoxanide | Appears to have a dual mechanism, inhibiting pyruvate:ferredoxin oxidoreductase (PFOR) and being activated by nitroreductases.[4][7] | Broad-spectrum activity against various parasites; does not have the bitter taste of nitroimidazoles.[7][8] | Requires multiple doses over several days. |
| Benzimidazoles | Albendazole, Mebendazole | Inhibit microtubule polymerization by binding to β-tubulin. | Generally well-tolerated with fewer side effects than metronidazole. | Variable efficacy, may require longer treatment courses or combination therapy for resistant cases.[6] |
| Aminoglycosides | Paromomycin | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. | Not systemically absorbed, making it a potential option during pregnancy.[6][8] | Not always effective, administered orally for intestinal parasites. |
| Acridines | Quinacrine | Intercalates into DNA, inhibiting DNA and RNA synthesis. | Historically effective, but often used for resistant infections. | No longer widely produced, can have significant side effects.[6] |
A Multi-Faceted Approach to Target Validation
Validating the biological target of an antiparasitic compound like this compound requires a convergence of evidence from multiple experimental avenues. The primary approaches include genetic validation, proteomic-based target identification, and direct biochemical assays.[9][10][11]
Caption: A workflow for the validation of a biological target.
Genetic Validation: Linking Gene to Phenotype
Genetic approaches provide the most direct evidence for target engagement by demonstrating that alterations in a specific gene lead to changes in drug susceptibility.[12][13]
Experimental Workflow:
-
Generation of Drug-Resistant Parasites: Culture parasites (e.g., G. lamblia) in the presence of sub-lethal concentrations of this compound and gradually increase the concentration to select for resistant populations.
-
Whole-Genome Sequencing: Sequence the genomes of both the resistant and the parental drug-sensitive parasite lines.
-
Identification of Candidate Mutations: Compare the genomes to identify single nucleotide polymorphisms (SNPs) or other genetic changes that are consistently present in the resistant lines. Genes encoding putative nitroreductases or other enzymes involved in redox metabolism would be of high interest.
-
Reverse Genetics: Introduce the identified mutation(s) into the wild-type, drug-sensitive parasite line using techniques like CRISPR-Cas9.
-
Phenotypic Confirmation: Assess the drug sensitivity of the genetically modified parasites. A significant increase in the half-maximal effective concentration (EC50) for this compound in the engineered parasites compared to the wild-type confirms the role of the mutated gene in the drug's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroreductase (GlNR1) increases susceptibility of Giardia lamblia and Escherichia coli to nitro drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Top metronidazole alternatives and how to switch your Rx | SingleCare [singlecare.com]
- 8. droracle.ai [droracle.ai]
- 9. Target assessment for antiparasitic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target validation for drug discovery in parasitic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Validating targets for antiparasite chemotherapy | Parasitology | Cambridge Core [cambridge.org]
Comparative Guide to 6-Chloro-3-nitroimidazo[1,2-b]pyridazine Derivatives: Structure-Activity Relationship and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-chloro-3-nitroimidazo[1,2-b]pyridazine derivatives, focusing on their potential as antitubercular and anticancer agents. Through a detailed comparison with existing alternatives and supported by experimental data, this document aims to inform future drug discovery and development efforts in these critical therapeutic areas.
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents. Nitroaromatic compounds, including nitroimidazoles, have shown significant promise. The this compound scaffold has been investigated as a potential source of new antitubercular drugs.
Structure-Activity Relationship (SAR) Insights
Systematic studies on the SAR of this compound derivatives against M. tuberculosis H37Rv have revealed key structural features influencing their activity. A series of benzohydrazide derivatives incorporated at the 2-position of the imidazo[1,2-b]pyridazine core have demonstrated potent antitubercular activity[1].
The general observation is that the introduction of various substituted benzohydrazides at the 2-position of the this compound scaffold can lead to compounds with significant activity against M. tuberculosis.
Table 1: Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv
| Compound ID | R (Substitution on Benzohydrazide) | MIC (μg/mL)[1] |
| Derivative 1 | 4-OCH3 | 1.6 |
| Derivative 2 | 4-Cl | 1.6 |
| Derivative 3 | 2,4-diCl | 1.6 |
| Derivative 4 | 4-F | 3.125 |
| Derivative 5 | 4-NO2 | 3.125 |
| Isoniazid | - | 0.025-0.05 |
| Rifampicin | - | 0.05-0.1 |
| Pyrazinamide | - | 20-100 |
| Streptomycin | - | 1.0-8.0 |
MIC: Minimum Inhibitory Concentration
Comparison with Alternative Antitubercular Agents
When compared to first-line antitubercular drugs, the synthesized this compound derivatives show moderate to good activity. While not as potent as isoniazid and rifampicin, several derivatives exhibit MIC values in the low microgram per milliliter range, comparable to or better than streptomycin and significantly better than pyrazinamide against the H37Rv strain[1]. This suggests that the imidazo[1,2-b]pyridazine scaffold is a promising starting point for the development of new antitubercular agents, particularly for drug-resistant strains.
Proposed Mechanism of Action
The antitubercular activity of nitroaromatic compounds like the this compound derivatives is believed to be initiated by the reduction of the nitro group by a bacterial enzyme, the deazaflavin-dependent nitroreductase (Ddn). This process generates reactive nitrogen species, including nitric oxide (NO), which have multiple downstream effects, ultimately leading to bacterial cell death. One key pathway inhibited is the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
Anticancer Activity
The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential as an anticancer agent. Derivatives of this core structure have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights
Research into imidazo[1,2-b]pyridazine derivatives has identified their potential as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. Optimization of substituents on the imidazo[1,2-b]pyridazine core has led to the discovery of potent dual PI3K/mTOR inhibitors[2][3].
Key SAR findings include:
-
Substitutions at the 6-position: The nature of the substituent at the 6-position of the imidazo[1,2-b]pyridazine ring is crucial for activity.
-
Side chain modifications: Alterations to the side chains attached to the core structure significantly impact potency and selectivity.
Table 2: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives against A549 (Non-small cell lung cancer) Cell Line
| Compound ID | Modifications | Target(s) | IC50 (μM) |
| Compound A17 | Diaryl urea derivative | mTOR | 0.067[4] |
| Compound A18 | Diaryl urea derivative | mTOR | 0.062[4] |
| Doxorubicin | Standard Chemotherapy | Topoisomerase II, DNA intercalation | ~0.05-0.5 |
IC50: Half-maximal inhibitory concentration
Comparison with Alternative Anticancer Agents
Certain imidazo[1,2-b]pyridazine derivatives have demonstrated potent anticancer activity, with IC50 values in the nanomolar range against various cancer cell lines. For instance, compounds A17 and A18 show potent mTOR inhibitory activity, which is a key target in cancer therapy[4]. When compared to a standard chemotherapeutic agent like doxorubicin, these derivatives show comparable or slightly less potent cytotoxic effects in vitro. However, their targeted mechanism of action against the PI3K/mTOR pathway may offer a better safety profile and a different spectrum of efficacy compared to broadly cytotoxic agents.
Signaling Pathway Inhibition
Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds and standard drugs (Isoniazid, Rifampicin)
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Prepare serial dilutions of the test compounds and standard drugs in 7H9 broth in the 96-well plates.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the bacterial suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the compounds. Include a drug-free control well.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and a standard drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and the standard drug. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Derivatives of this core have demonstrated promising antitubercular and anticancer activities. Further optimization of this scaffold, guided by the structure-activity relationships outlined in this guide, could lead to the discovery of potent and selective drug candidates with improved efficacy and safety profiles compared to existing treatments. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of these and other novel compounds.
References
A Comparative Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery
A deep dive into the physicochemical properties, biological activities, and synthetic strategies of two privileged heterocyclic scaffolds, providing researchers and drug development professionals with a comprehensive guide for informed decision-making in medicinal chemistry.
The imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine ring systems are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds. Their versatile nature and broad spectrum of activity have led to the development of approved drugs and a plethora of clinical candidates. This guide provides a comparative analysis of these two important heterocyclic systems, summarizing their key physicochemical properties, diverse biological applications, and synthetic methodologies, supported by experimental data and protocols.
Core Scaffold Structures
The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms in the six-membered ring. The imidazo[1,2-b]pyridazine scaffold contains a pyridazine ring, while the imidazo[1,2-a]pyridine scaffold features a pyridine ring. This seemingly subtle structural change significantly influences the electronic properties, lipophilicity, and metabolic stability of the resulting molecules.
Physicochemical Properties: A Comparative Overview
The nitrogen arrangement impacts key physicochemical parameters that are crucial for drug development, such as lipophilicity and basicity. Notably, imidazo[1,2-b]pyridazine derivatives can be designed to be less lipophilic than their imidazo[1,2-a]pyridine counterparts, which can be advantageous for improving pharmacokinetic profiles.[1]
| Property | Imidazo[1,2-b]pyridazine | Imidazo[1,2-a]pyridine | Key Differences & Implications |
| cLogP | Generally lower | Generally higher | The additional nitrogen atom in the pyridazine ring tends to decrease lipophilicity, potentially leading to improved solubility and reduced off-target effects.[2][3] |
| pKa | Predicted pKa for the parent scaffold is around -2.30.[4] | The parent scaffold has a reported pKa. | The difference in basicity affects salt formation, solubility, and interaction with biological targets. |
| Metabolic Stability | Can exhibit improved metabolic stability with appropriate substitutions.[2] | Stability is highly dependent on substitution patterns. | The pyridazine ring can influence metabolic pathways, offering opportunities to design more stable compounds. |
| Solubility | Generally favorable due to lower lipophilicity. | Can be a challenge for more lipophilic derivatives. | Improved solubility of imidazo[1,2-b]pyridazines can facilitate formulation and oral absorption. |
Synthetic Strategies: Building the Core
Both scaffolds are accessible through well-established synthetic routes, often involving condensation reactions.
A generalized synthetic scheme involves the reaction of an aminopyridine or aminopyridazine with an α-haloketone. Multi-component reactions have also been developed for the efficient construction of these bicyclic systems.[3]
Biological Activities and Therapeutic Applications
Both scaffolds exhibit a remarkable range of biological activities, with a significant focus on kinase inhibition in oncology and inflammatory diseases.
Kinase Inhibition: A Tale of Two Scaffolds
Imidazo[1,2-b]pyridazines have emerged as potent inhibitors of a variety of kinases, including CDKs, PIM kinases, Tyk2, ALK, and BTK.[1][2][5][6] The FDA-approved drug Ponatinib , a multi-kinase inhibitor used to treat chronic myeloid leukemia, features the imidazo[1,2-b]pyridazine core.
Imidazo[1,2-a]pyridines are also well-established kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway.[7][8][9][10] Several compounds from this class have shown efficacy in preclinical cancer models.[10] Additionally, they are known to inhibit CDKs.[11][12]
Comparative Kinase Inhibition Data (IC50 values in nM)
| Target Kinase | Imidazo[1,2-b]pyridazine Derivative | IC50 (nM) | Imidazo[1,2-a]pyridine Derivative | IC50 (nM) | Reference |
| CDK2 | Compound 47 | 3 | Representative Compound | - | [1] |
| PIM-1 | K00135 | low nM | - | - | [5] |
| Tyk2 (JH2) | Compound 6 | Ki = 0.015-0.035 | - | - | [2] |
| TAK1 | Compound 26 | 55 | - | - | [13] |
| PI3Kα | - | - | Compound 35 | nanomolar | [9] |
| PI3Kα | - | - | Compound 13k | 0.09 (cell-based) | [8] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in assay conditions.
Other Therapeutic Areas
Beyond kinase inhibition, these scaffolds have shown promise in various other therapeutic areas:
-
Imidazo[1,2-b]pyridazines: Investigated as ligands for β-amyloid plaques in Alzheimer's disease, and for their anti-inflammatory and antiparasitic activities.[3][14]
-
Imidazo[1,2-a]pyridines: This class includes the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem .[15] They also exhibit antitubercular, antiviral, and anti-inflammatory properties.[16][17][18]
Pharmacokinetic Profiles
The pharmacokinetic properties of both scaffolds are highly dependent on the nature and position of substituents. However, some general trends have been observed.
Comparative Pharmacokinetic Parameters
| Parameter | Imidazo[1,2-b]pyridazine Example | Value | Imidazo[1,2-a]pyridine Example | Value | Reference |
| Oral Bioavailability (Mouse) | Compound 27f | Orally active | Representative Compound | 31.1% | [16] |
| Plasma Levels (Mouse) | Representative Compound | >1 µM at 2mg/kg | - | - | [1] |
| Metabolic Stability | Improved with specific substitutions | - | Variable | - | [2] |
Signaling Pathway Modulation
The biological effects of these compounds are mediated through their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation.
Imidazo[1,2-b]pyridazine as a Tyk2 Inhibitor
Derivatives of this scaffold have been developed as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. By binding to the pseudokinase (JH2) domain, they modulate the activity of the catalytic (JH1) domain, thereby blocking downstream STAT phosphorylation and signaling.[2][19]
Imidazo[1,2-a]pyridine as a PI3K/Akt/mTOR Inhibitor
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. Inhibition of PI3K prevents the phosphorylation of Akt, which in turn affects downstream targets like mTOR, leading to cell cycle arrest and apoptosis.[7][8][9]
Experimental Protocols
General Protocol for Kinase Inhibition Assay (Example: CDK2)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials:
-
Recombinant human CDK2/Cyclin E
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Histone H1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Add 2.5 µL of 2x enzyme solution to each well of a 384-well plate.
-
Add 0.5 µL of test compound at various concentrations (typically a 10-point serial dilution).
-
Incubate for 15 minutes at room temperature.
-
Add 2.0 µL of 2.5x substrate/ATP mix to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
General Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature, or overnight at 37°C, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds are highly valuable in drug discovery, offering access to a wide range of biological activities. The choice between these two scaffolds will depend on the specific therapeutic target and the desired physicochemical and pharmacokinetic properties. Imidazo[1,2-b]pyridazines may offer advantages in terms of reduced lipophilicity and potentially improved metabolic stability, while imidazo[1,2-a]pyridines have a long-standing history with several approved drugs and a well-established synthetic and pharmacological profile. This guide provides a foundational understanding to aid researchers in the strategic selection and optimization of these privileged scaffolds for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 160911-42-2 CAS MSDS (Imidazo[1,2-b]pyridazine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders - American Chemical Society [acs.digitellinc.com]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijrpr.com [ijrpr.com]
- 19. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Kinase Cross-Reactivity: A Case Study on Imidazo[1,2-b]pyridazine Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core structure is a recognized scaffold in medicinal chemistry, forming the basis for inhibitors targeting a range of kinases, including but not limited to DYRKs, CLKs, BCR-ABL, ALK, PI3K, and mTOR. The therapeutic potential of these compounds is largely dictated by their selectivity profile across the human kinome. Poor selectivity can lead to off-target effects and associated toxicities, underscoring the importance of comprehensive cross-reactivity profiling.
This guide will delve into the selectivity of a highly potent imidazo[1,2-b]pyridazine derivative, Compound 6 , which has been identified as a selective Tyk2 JH2 inhibitor.[1] Tyk2 is a member of the Janus kinase (JAK) family and is a key mediator of signaling for proinflammatory cytokines such as IL-12, IL-23, and type I interferons.[1]
Data Presentation: Kinase Selectivity Profile of Compound 6
Compound 6 has demonstrated remarkable selectivity for the Tyk2 JH2 domain. In a comprehensive screen against a panel of 230 kinases, it displayed greater than 10,000-fold selectivity for Tyk2 JH2 over the vast majority of the kinases tested.[1] The table below summarizes the available quantitative data on the cross-reactivity of Compound 6 with other kinases, particularly members of the JAK family.
| Kinase Target | Domain | Inhibition/Binding Value | Fold Selectivity vs. Tyk2 JH2 |
| Tyk2 | JH2 | Ki = 0.086 nM | - |
| Tyk2 | JH1 | >10,000-fold | >10,000 |
| JAK1 | JH1 | IC50 > 2 µM | >23,255 |
| JAK2 | JH1 | IC50 > 2 µM | >23,255 |
| JAK3 | JH1 | IC50 > 2 µM | >23,255 |
| HIPK4 | Not Specified | 480-fold less potent than Tyk2 JH2 | 480 |
Note: Fold selectivity is calculated based on the Ki for Tyk2 JH2 and the reported IC50 values for other kinases.
Experimental Protocols
The determination of kinase selectivity and inhibitory potential of compounds like Compound 6 involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in such studies.
Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Principle: The assay quantifies the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The amount of product formed is measured, often using methods like Z'-LYTE™, which employs a FRET-based system, or by detecting the amount of ADP produced using an assay like the Transcreener® ADP² Assay.
-
Procedure:
-
A reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and ATP in a suitable buffer.
-
The test compound, serially diluted to various concentrations, is added to the reaction mixture. A DMSO control (vehicle) is also included.
-
The reaction is incubated at room temperature for a specified period, typically 1 hour.
-
A development reagent is added to stop the reaction and generate a signal (e.g., fluorescence, luminescence) that is proportional to the extent of substrate phosphorylation (or ADP production).
-
The signal is read using a microplate reader.
-
The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
-
Kinase Binding Assay (Biochemical)
This assay determines the binding affinity of a compound to a kinase.
-
Principle: Competition-based assays, such as Eurofins' KINOMEscan™, are widely used. In this method, the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase.
-
Procedure:
-
Kinases, tagged with DNA, are incubated with the immobilized ligand and the test compound.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase captured on the solid support is quantified using qPCR.
-
The results are reported as a percentage of control, and dissociation constants (Kd) can be calculated from dose-response curves.
-
Cellular Phosphorylation Assay
This assay assesses the ability of a compound to inhibit kinase activity within a cellular context.
-
Principle: This assay measures the phosphorylation of a downstream substrate of the target kinase in whole cells.
-
Procedure:
-
A relevant cell line is treated with various concentrations of the test compound for a defined period.
-
The cells are then stimulated with a cytokine or growth factor known to activate the signaling pathway of interest (e.g., IFNα to stimulate the Tyk2 pathway).
-
Following stimulation, the cells are lysed.
-
The level of phosphorylation of a specific downstream target (e.g., STAT proteins for the Tyk2 pathway) is measured using techniques such as Western blotting, ELISA, or AlphaLISA®.
-
IC50 values are determined by analyzing the dose-dependent inhibition of substrate phosphorylation.
-
Mandatory Visualizations
Tyk2 Signaling Pathway
The following diagram illustrates the central role of Tyk2 in mediating signals from key cytokines, leading to the activation of STAT proteins and subsequent gene transcription.
Caption: Tyk2 signaling pathway and the point of inhibition by Compound 6.
Experimental Workflow for Kinase Inhibitor Profiling
The diagram below outlines a typical workflow for assessing the selectivity and potency of a kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor profiling.
References
Unveiling the Metabolic Stability of Imidazo[1,2-b]pyridazine Analogs: A Comparative Guide
For researchers and professionals in drug development, understanding the metabolic stability of novel compounds is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the metabolic stability of a series of imidazo[1,2-b]pyridazine analogs, a scaffold of significant interest in medicinal chemistry. By presenting key experimental data, detailed protocols, and visual representations of structure-activity relationships, this guide aims to inform the design of more robust and effective therapeutic agents.
The imidazo[1,2-b]pyridazine core is a privileged scaffold found in numerous biologically active compounds. However, poor metabolic stability can often hinder the clinical potential of promising drug candidates, leading to rapid clearance from the body and diminished efficacy. A recent study on imidazo[1,2-b]pyridazine derivatives as potent and selective Tyk2 JH2 inhibitors has shed light on structural modifications that can significantly enhance metabolic stability. This guide will delve into the findings of this study to provide a clear comparison of these analogs.
Comparative Metabolic Stability of Imidazo[1,2-b]pyridazine Analogs
The following table summarizes the in vitro metabolic stability of various imidazo[1,2-b]pyridazine analogs in human, rat, and mouse liver microsomes. The data is presented as the percentage of the parent compound remaining after a 30-minute incubation period. A higher percentage indicates greater metabolic stability.
| Compound ID | R1 (N1-substituent on pyridone) | R2 (C3-amide) | Human (% remaining) | Rat (% remaining) | Mouse (% remaining) |
| 4 | Phenyl | N-cyclopropyl | - | 13 | 4 |
| 5 | Phenyl | N-(cis-3,4-dihydroxycyclopentyl) | - | 93 | 74 |
| 6e | 2-pyridyl | N-cyclopropyl | 98 | 97 | 93 |
| 6f | 3-pyridyl | N-cyclopropyl | 96 | 90 | 79 |
| 6g | 4-pyridyl | N-cyclopropyl | 97 | 89 | 75 |
| 6k | 2-pyrimidyl | N-cyclopropyl | 97 | 96 | 89 |
| 6l | 3-pyridazinyl | N-cyclopropyl | 96 | 93 | 88 |
| 6m | 1,5-dimethyl-1H-pyrazol-4-yl | N-cyclopropyl | 99 | 98 | 95 |
Data sourced from: Liu, C., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383–388.
Analysis of Structure-Metabolic Stability Relationships
The data reveals a significant improvement in metabolic stability with the replacement of a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety. Further modifications to this new scaffold have demonstrated key structure-activity relationships (SAR) for metabolic stability.
Notably, the nature of the N1-substituent on the pyridone ring plays a crucial role. While phenyl substitution (compound 4) resulted in poor stability, the introduction of a more polar dihydroxycyclopentyl group at the C3-amide (compound 5) dramatically improved stability, likely due to a reduction in the compound's lipophilicity (cLogP).
Furthermore, the strategic placement of heteroatoms in the N1-aryl substituent of the pyridone ring also influences metabolic stability. Analogs with N1-heteroaryl groups such as 2-pyridyl (6e), 2-pyrimidyl (6k), and 1,5-dimethyl-1H-pyrazol-4-yl (6m) exhibited excellent metabolic stability across all species tested. In contrast, the 3-pyridyl (6f) and 4-pyridyl (6g) analogs showed slightly reduced, though still good, stability, particularly in mouse liver microsomes.
Experimental Protocols
The following section outlines a detailed methodology for a typical in vitro liver microsomal stability assay, based on standard industry practices and the information available from the referenced study.
Materials and Reagents
-
Test Compounds: Imidazo[1,2-b]pyridazine analogs
-
Liver Microsomes: Pooled human, rat, and mouse liver microsomes (e.g., from a commercial vendor)
-
Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
-
Control Compounds: Compounds with known metabolic stability profiles (e.g., a high-turnover and a low-turnover compound).
Assay Procedure
-
Preparation of Working Solutions:
-
Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solutions with buffer to the final desired concentration. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
-
Incubation:
-
Thaw the liver microsomes on ice.
-
In a 96-well plate, combine the liver microsomes, buffer, and the test or control compound.
-
Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30 minutes), stop the reaction by adding an aliquot of the cold quenching solution to the corresponding wells. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
After quenching, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analytical Method (LC-MS/MS)
-
The concentration of the remaining parent compound in the supernatant is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
The LC-MS/MS system is optimized for the specific mass transitions of each test compound and the internal standard.
Data Analysis
-
The peak area ratio of the test compound to the internal standard is determined for each time point.
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
From the disappearance of the parent compound over time, key metabolic stability parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-b]pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of imidazo[1,2-b]pyridazine compounds, supported by experimental data, to guide research and development efforts.
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of several recently developed imidazo[1,2-b]pyridazine derivatives targeting key proteins in oncology and immunology. The data presented herein is collated from peer-reviewed scientific literature to facilitate an objective assessment of their therapeutic potential.
Data Presentation: Quantitative Efficacy of Imidazo[1,2-b]pyridazine Compounds
The following tables summarize the in vitro and in vivo efficacy of representative imidazo[1,2-b]pyridazine compounds against various biological targets.
Table 1: In Vitro Efficacy of Imidazo[1,2-b]pyridazine Compounds
| Compound ID | Target | Assay Type | IC50 / Ki | Cell Line | Cellular IC50 | Reference |
| 27f | Mps1 Kinase | Biochemical | - | A549 | 6.0 nM | [1] |
| Mps1 Kinase | Cellular | 0.70 nM | - | - | [1] | |
| TM471-1 (22) | Bruton's Tyrosine Kinase (BTK) | Biochemical | 1.3 nM | - | - | [2][3] |
| 6 | Tyk2 JH2 | Binding | Ki = 0.015 - 0.035 nM | - | - | [4] |
| IFNα-induced STAT3 phosphorylation | Cellular | 12 - 41 nM | - | - | [4] | |
| Human Whole Blood (hWB) | Cellular | 63 - 136 nM | - | - | [4] | |
| 11 | PI3Kα | Biochemical | 94.9% inhibition @ 1 nM | - | - | [5] |
| mTOR | Biochemical | 42.99% inhibition @ 1 nM | - | - | [5] | |
| Pulmonary Fibroblasts | Antiproliferative | 0.090 - 0.380 µM | - | - | [5] | |
| 26 | TAK1 Kinase | Biochemical | 55 nM | - | - | |
| Multiple Myeloma | Growth Inhibition | GI50 as low as 30 nM | MPC-11, H929 | - | ||
| O-10 | ALKWT | Enzymatic | 2.6 nM | - | - | |
| ALKG1202R | Enzymatic | 6.4 nM | - | - | ||
| ALKL1196M/G1202R | Enzymatic | 23 nM | - | - | ||
| Karpas299 | Cellular | 38 nM | - | - | ||
| BaF3-EML4-ALKG1202R | Cellular | 52 nM | - | - | ||
| BaF3-EML4-ALKL1196M/G1202R | Cellular | 64 nM | - | - |
Table 2: In Vivo Efficacy of Imidazo[1,2-b]pyridazine Compounds
| Compound ID | Animal Model | Dosing | Efficacy | Reference |
| TM471-1 (22) | Xenograft | 15 mg/kg | Complete tumor regression in 7 out of 10 mice | [2][3] |
| 6 | Rat Adjuvant Arthritis (AA) model | 5 mg/kg, bid | Fully efficacious | [4] |
| 11 | Bleomycin-induced pulmonary fibrosis | 15 mg/kg | Reduced Ashcroft scores, hydroxyproline content, and collagen deposition | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to determine the direct inhibitory activity of a compound against a purified enzyme. A common method involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Purified recombinant kinase, biotinylated substrate peptide, ATP, and the test compound.
-
Procedure:
-
The test compound is serially diluted in DMSO and added to a microplate well.
-
The kinase, substrate peptide, and ATP are added to initiate the phosphorylation reaction.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
A detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC) is added.
-
After another incubation period, the TR-FRET signal is read on a suitable plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-b]pyridazine compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The imidazo[1,2-b]pyridazine compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine compounds and a general experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Docking Analysis of Imidazo[1,2-b]pyridazine Inhibitors Across Various Kinase Targets
A comprehensive guide for researchers and drug development professionals summarizing the performance and experimental validation of imidazo[1,2-b]pyridazine derivatives as potent kinase inhibitors. This guide provides a comparative analysis of their inhibitory activities, supported by experimental data and detailed molecular docking protocols.
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile framework for the development of potent and selective kinase inhibitors. These inhibitors have been investigated for their efficacy against a wide range of kinases implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a comparative overview of docking studies and inhibitory activities of various imidazo[1,2-b]pyridazine derivatives against several key kinase targets.
Performance Comparison of Imidazo[1,2-b]pyridazine Inhibitors
The inhibitory activities of various imidazo[1,2-b]pyridazine derivatives have been evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below. These values have been compiled from multiple studies to provide a comparative landscape of the efficacy of this class of compounds.
Table 1: Inhibitory Activity against Protein Kinases
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound 22 (TM471-1) | BTK | 1.3 | [1][2] |
| Compound 26 | c-Met | 1.9 | [3] |
| Compound 26 | VEGFR2 | 2.2 | [3] |
| Compound O-10 | ALK (Wild Type) | 2.6 | [4] |
| Compound 42 | mTOR | 3.12 | [5] |
| Compound 21 | Haspin | 6 | [6] |
| Compound O-10 | ALK (G1202R mutant) | 6.4 | [4] |
| Compound 22 | Haspin | 12 | [6] |
| Compound O-10 | ALK (L1196M/G1202R double mutant) | 23 | [4] |
| Compound 20a | PfCLK1 | 32 | [7] |
| Compound 20a | CLK4 | 44 | [7] |
| Compound 20a | DYRK1A | 50 | [7] |
| CHR-6494 | Haspin | 55 | [6] |
| Compound 42 | PI3Kα | 0.06 | [5] |
| 27f | Cellular Mps1 | 0.70 | [8] |
| 27f (A549 cell line) | Mps1 | 6.0 | [8] |
Table 2: Cellular Proliferation and Cytotoxicity
| Compound/Derivative | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Compound 26 | MKN45 (c-Met addicted) | Proliferation | 0.005 | [3] |
| Compound 26 | HUVEC (VEGF-stimulated) | Proliferation | 0.0018 | [3] |
| Compound 14 | U-2 OS | Cell Viability | 2.8 | [6] |
| Compound 22 | U-2 OS | Cell Viability | 8.6 | [6] |
| Compounds 4e and 4f | MCF-7, SK-MEL-28 | Cytotoxicity | 1 - 10 | [9] |
| Compound 4f | B16-F1 | Cytotoxicity | 10.8 | [9] |
| HB9 | A549 (lung cancer) | Cytotoxicity | 50.56 | [10] |
| HB10 | HepG2 (liver carcinoma) | Cytotoxicity | 51.52 | [10] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the cited studies for molecular docking and kinase inhibition assays.
Molecular Docking Methodology
Molecular docking studies are crucial for understanding the binding modes of imidazo[1,2-b]pyridazine inhibitors within the active site of their target kinases. A typical workflow involves the following steps:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the imidazo[1,2-b]pyridazine inhibitors are sketched and converted to 3D structures, followed by energy minimization.
-
Grid Generation: A docking grid is defined around the ATP-binding site of the kinase, encompassing the key residues known to interact with inhibitors.
-
Docking Simulation: Docking is performed using software such as AutoDock, Glide, or GOLD. The program samples a large number of possible conformations and orientations of the ligand within the defined grid and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and the kinase are examined. For instance, structure-based design efforts have been guided by co-crystal structural information of kinases in complex with known inhibitors to design novel derivatives.[3]
Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds is typically determined using in vitro kinase assays. A common method is a radiometric kinase assay, such as the 33PanQinase® Activity Assay. This assay measures the incorporation of radioactive phosphate from [γ-33P]ATP into a substrate peptide by the kinase. The assay is performed in the presence and absence of the test compounds to determine the extent of inhibition. The IC50 value is then calculated from the dose-response curves.[11]
Visualizing the Research Process
To better understand the workflow and the biological context of these studies, the following diagrams are provided.
Caption: Workflow for Comparative Docking and Inhibitor Discovery.
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Imidazo[1,2-b]pyridazine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[5]
Caption: PI3K/mTOR Signaling Pathway Inhibition.
Conclusion
The imidazo[1,2-b]pyridazine scaffold has proven to be a highly effective template for the design of potent kinase inhibitors targeting a diverse range of kinases. The comparative data presented in this guide highlights the significant inhibitory potential of these compounds against key targets in oncology and other therapeutic areas. Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors, thereby facilitating structure-based drug design and lead optimization. Further exploration of this versatile scaffold is warranted to develop novel therapeutics with improved potency and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. mdpi.com [mdpi.com]
- 10. chemmethod.com [chemmethod.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Safety Operating Guide
Proper Disposal of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-3-nitroimidazo[1,2-b]pyridazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step instructions for handling and disposing of this chemical compound.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended.
-
Eye Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2]
Quantitative Hazard Data
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Experimental Protocol: Spill and Waste Management
Accidental Release Measures: In the event of a spill, avoid dust formation.[3] Prevent further leakage or spillage if it is safe to do so. Collect the spilled material and arrange for its disposal.
Handling and Storage: Handle this compound in a well-ventilated area.[3] The container should be kept tightly closed and stored in a dry, cool, and well-ventilated place.[3][4]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Plan
-
Consult Regulations: Before initiating disposal, consult all applicable local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as outlined in the "Hazard Identification and Safety Precautions" section.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated and properly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is in good condition.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[2]
-
-
Final Disposal:
By adhering to these procedures, you will ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
Essential Safety and Operational Guide for Handling 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for 6-Chloro-3-nitroimidazo[1,2-b]pyridazine (CAS Number: 18087-76-8). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a type N95) if dust formation is likely or if working outside of a fume hood[1][4]. |
Operational and Disposal Plans
A systematic approach is crucial when working with this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Engineering Controls : All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to contain any dust. Avoid the formation of dust during handling.
-
During the Experiment : Keep all containers with this compound clearly labeled. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area[2][5]. Store away from incompatible materials such as strong oxidizing agents[5].
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[2][5]. Do not empty into drains.
Spill Management Protocol
-
Evacuate : Evacuate personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE : Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Call a POISON CENTER or doctor/physician if you feel unwell[2][5]. |
| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[2][5]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][5]. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell[2][6]. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. 6-クロロ-3-ニトロ-イミダゾ[1,2-b]ピリダジン ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine | C6H3ClN4O2 | CID 10535981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-氯-3-硝基咪唑并[1,2-b]哒嗪 ≥98.0% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. synquestlabs.com [synquestlabs.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
